Butane-1,4-diammonium diiodide
Description
Historical Context of Organic Ammonium (B1175870) Halides in Functional Materials Science
The investigation of hybrid organic-inorganic materials, particularly those containing metal halides, dates back several decades, with initial reports on hybrid metal halides appearing in the 1960s. acs.org For a long time, research in this area focused more on elucidating crystal structures rather than exploring their functional properties. acs.orgacs.org These compounds, composed of organic amines and hydrogen halides, are recognized as fundamental crystalline framework motifs. rsc.orgrsc.org
A significant resurgence of interest in hybrid halides occurred in the last decade, largely catalyzed by the discovery of the exceptional optoelectronic properties of hybrid lead halides like methylammonium (B1206745) lead iodide in 2009. acs.orgacs.org This discovery paved the way for the rapid development of perovskite solar cells. Organic ammonium halides, in general, are valued for their tunable electrochemical and optical properties, their interaction with metal cations, and their suitability for solution-based processing at a low cost. nih.gov They can form various structures, such as ladders and sheets, through hydrogen bonding. rsc.org This historical foundation set the stage for exploring a wider variety of organic cations, including diammonium salts, to further enhance material properties.
The Emergence and Significance of Butane-1,4-diammonium Diiodide in Contemporary Research
This compound (BDAI₂), also known as 1,4-butanediammonium (B1226911) diiodide, has emerged as a particularly promising compound in modern materials research. mdpi.com Its primary significance lies in its application as a precursor and additive in the fabrication of perovskite solar cells (PSCs). chemborun.comgreatcellsolarmaterials.com Researchers have demonstrated that the incorporation of BDAI₂ can lead to more efficient and stable reduced-dimensional perovskite solar cells. chemborun.comgreatcellsolarmaterials.com
The significance of BDAI₂ stems from several key roles it plays in perovskite materials:
Formation of 2D and 2D/3D Hybrid Perovskites: BDAI₂ is used as a spacer cation to create two-dimensional (2D) layered perovskite structures. mdpi.comacs.org These 2D layers can be applied as a capping layer on top of conventional three-dimensional (3D) perovskites, forming a 2D/3D heterostructure. acs.org This structure helps to enhance both the efficiency and the environmental stability of the solar cell. acs.org
Defect Passivation: The introduction of the butane-1,4-diammonium (BDA²⁺) cation can passivate, or neutralize, defects at the surface and grain boundaries of 3D perovskites. acs.org This passivation suppresses non-radiative recombination, a process that wastes energy, leading to a longer carrier lifetime and improved device performance. acs.orgsciopen.comkimdas.com
Enhanced Stability: The hydrophobic (water-resistant) nature of the BDA²⁺ cation helps to protect the underlying 3D perovskite from moisture, a key factor in degradation. acs.org Devices incorporating BDAI₂ have shown significantly improved photothermal stability compared to their unmodified counterparts. mdpi.commdpi.com
Dion-Jacobson (DJ) Phase Perovskites: BDAI₂ is used to form Dion-Jacobson (DJ) phase 2D perovskites. acs.orgsciopen.comkimdas.com Unlike other types of 2D perovskites, the DJ structure does not have van der Waals gaps between the inorganic layers, which can lead to better charge transport. The use of BDAI₂ to create mixed 2D-DJ/3D tin-lead alloyed perovskites has resulted in solar cells with impressive efficiency and stability by reducing trap-state density. sciopen.comkimdas.com
Research has indicated that BDAI₂ can be a more effective additive than similar diammonium halides with different chain lengths, such as propanediammonium diiodide (PDAI₂), for improving the performance and stability of PSCs. mdpi.com
Overview of Key Methodological Approaches Employed in this compound Studies
The investigation of this compound and its effects on material properties relies on a suite of advanced characterization techniques. These methods allow researchers to understand the structural, morphological, and photophysical characteristics of the resulting materials.
| Methodological Approach | Purpose in BDAI₂ Studies | Typical Findings |
| X-Ray Diffraction (XRD) | To determine the crystal structure and phase purity of the synthesized materials. It is used to confirm the formation of specific perovskite phases (e.g., 2D, 3D, DJ phase). mdpi.comresearchgate.net | XRD patterns can reveal the presence of layered perovskite structures and provide data on lattice parameters. mdpi.comresearchgate.net |
| Scanning Electron Microscopy (SEM) | To visualize the surface morphology and microstructure of the perovskite films. mdpi.com | SEM images show the grain size, film uniformity, and the presence of any surface layers or defects. mdpi.com |
| Photoluminescence (PL) Spectroscopy | To study the electronic and optical properties, specifically charge carrier dynamics. It helps in assessing defect passivation and recombination processes. mdpi.comacs.org | An increase in PL intensity and longer PL decay times often indicate effective passivation of defects and suppression of non-radiative recombination. mdpi.comacs.org |
| UV-Visible (UV-Vis) Absorption Spectroscopy | To determine the light absorption properties and the optical bandgap of the material. acs.org | UV-Vis spectra are used to calculate the bandgap and assess how the addition of BDAI₂ affects the light-harvesting ability of the perovskite film. acs.org |
These core techniques provide the fundamental data needed to correlate the addition of this compound with the observed improvements in solar cell efficiency and stability.
Scope, Research Trajectories, and Broader Implications of this compound Investigations
Current and future research involving this compound is sharply focused on advancing the field of photovoltaics. The primary trajectory is its continued use as a strategic component in overcoming the critical challenges of efficiency and long-term stability in perovskite solar cells. mdpi.comsciopen.comkimdas.com
Key research directions include:
Optimizing 2D/3D Heterostructures: Fine-tuning the concentration and deposition method of BDAI₂ to create ideal 2D capping layers that effectively passivate defects and block moisture without impeding charge extraction. acs.org
Exploring Dion-Jacobson (DJ) Perovskites: Further investigation into BDA-based DJ phase perovskites, particularly in low-bandgap tin-lead alloyed systems, which are crucial for developing highly efficient all-perovskite tandem solar cells. sciopen.comkimdas.comacs.org
Understanding Crystallization Dynamics: Studying the fundamental mechanisms of how BDAI₂ influences the crystallization of perovskite films to gain better control over film quality and reproducibility. mdpi.com
The broader implications of this research are significant. By improving the stability and efficiency of perovskite solar cells, investigations into this compound contribute directly to the development of more commercially viable and durable solar energy technologies. The principles learned from using BDAI₂ can also be applied to the design of other novel organic ammonium salts for use in a range of optoelectronic devices, extending beyond solar cells to include LEDs and photodetectors. The work on BDA-based materials represents a key step toward realizing the full potential of perovskite technology to provide a cost-effective alternative to conventional silicon-based solar cells. mdpi.commdpi.com
Compound Properties and Information
Table 1: Chemical Identity of this compound
| Identifier | Value |
|---|---|
| Chemical Name | This compound |
| Synonyms | 1,4-Butanediamine dihydriodide, BDADI, (BdA)I₂ kimdas.comsigmaaldrich.com |
| CAS Number | 916849-52-0 chemborun.comgreatcellsolarmaterials.com |
| Molecular Formula | C₄H₁₄I₂N₂ greatcellsolarmaterials.comnih.gov |
| Molecular Weight | 343.98 g/mol greatcellsolarmaterials.comnih.gov |
| Appearance | White to beige powder chemborun.comsigmaaldrich.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-azaniumylbutylazanium;diiodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2.2HI/c5-3-1-2-4-6;;/h1-6H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUCBFLUEBDNSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC[NH3+])C[NH3+].[I-].[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14I2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Advanced Purification Methodologies for Butane 1,4 Diammonium Diiodide
Precursor Synthesis and Purity Control for Butane-1,4-diammonium Diiodide Production
The synthesis of high-purity this compound is contingent upon the quality of its precursors: butane-1,4-diamine and hydroiodic acid. Meticulous control over the synthesis and purification of these starting materials is paramount to achieving the desired product specifications.
Synthesis of Butane-1,4-diamine: Reaction Mechanisms and Yield Optimization
Butane-1,4-diamine, also known as putrescine, is a crucial precursor. One of the classic and reliable methods for its synthesis is the Gabriel synthesis, which is favored for its ability to produce primary amines with high purity, avoiding the over-alkylation often seen with other methods. wikipedia.orgunacademy.commasterorganicchemistry.com
The Gabriel synthesis involves the N-alkylation of potassium phthalimide (B116566) with a suitable alkyl halide, followed by the liberation of the primary amine. wikipedia.orgunacademy.com In the context of butane-1,4-diamine synthesis, a dihalide such as 1,4-dibromobutane (B41627) or 1,4-dichlorobutane (B89584) is typically used.
Reaction Mechanism:
Nucleophilic Substitution: The phthalimide anion, a potent nucleophile, attacks the primary alkyl halide in an SN2 reaction, displacing the halide and forming an N-alkylphthalimide. masterorganicchemistry.com
Hydrolysis or Hydrazinolysis: The resulting N-alkylphthalimide is then cleaved to release the primary amine. This can be achieved through acidic or basic hydrolysis, or more commonly, through hydrazinolysis using hydrazine (B178648) hydrate. wikipedia.orgunacademy.com Hydrazinolysis is often preferred as it proceeds under milder conditions.
Yield Optimization:
To maximize the yield and purity of butane-1,4-diamine, several factors must be carefully controlled:
Solvent: The choice of solvent is critical for the SN2 reaction. Aprotic polar solvents, such as dimethylformamide (DMF), are known to accelerate the reaction rate and improve yields. chem-station.com
Reaction Temperature: The temperature of the alkylation and hydrazinolysis steps should be carefully controlled to minimize side reactions.
Purity of Reactants: The purity of the potassium phthalimide and the dihaloalkane directly impacts the purity of the final product.
| Parameter | Condition | Effect on Yield and Purity |
|---|---|---|
| Reactant | Potassium Phthalimide and 1,4-Dihalobutane | High purity of reactants is essential for a clean reaction. |
| Solvent | Dimethylformamide (DMF) | Accelerates the SN2 reaction, leading to higher yields. chem-station.com |
| Cleavage Reagent | Hydrazine Hydrate | Allows for mild reaction conditions, minimizing degradation of the product. wikipedia.orgunacademy.com |
Production of Hydroiodic Acid: Industrial and Laboratory Scale Syntheses
Hydroiodic acid (HI) is a strong acid and the second precursor required for the synthesis of this compound. It can be prepared through various methods on both industrial and laboratory scales.
Industrial Scale Synthesis:
A common industrial method involves the reaction of iodine with red phosphorus in the presence of water. google.comgoogle.comquora.com This method is cost-effective but requires careful handling of red phosphorus, which is a regulated substance. google.com
Reaction Steps:
Formation of phosphorus triiodide: 2P + 3I₂ → 2PI₃
Hydrolysis of phosphorus triiodide: PI₃ + 3H₂O → H₃PO₃ + 3HI
Another industrial approach is the catalytic reduction of iodine with hydrogen gas.
Laboratory Scale Synthesis:
On a laboratory scale, hydroiodic acid can be prepared by the reaction of hydrogen sulfide (B99878) with an aqueous suspension of iodine, which produces hydroiodic acid and elemental sulfur. prepchem.com The reaction is as follows:
H₂S + I₂ → 2HI + S
The resulting hydroiodic acid can be purified by distillation.
| Method | Reactants | Scale | Key Considerations |
|---|---|---|---|
| Red Phosphorus and Iodine | Red Phosphorus, Iodine, Water | Industrial | Cost-effective but involves regulated materials. google.comgoogle.comquora.com |
| Hydrogen Sulfide Reduction | Hydrogen Sulfide, Iodine, Water | Laboratory | Generates elemental sulfur as a byproduct. prepchem.com |
| Catalytic Hydrogenation | Hydrogen, Iodine, Catalyst | Industrial | Requires a suitable catalyst and controlled conditions. |
Direct Synthesis of this compound: Reaction Kinetics and Process Parameters
The direct synthesis of this compound is an acid-base neutralization reaction between butane-1,4-diamine and hydroiodic acid. frontiersin.org The reaction is typically exothermic, and careful control of the process parameters is necessary to ensure high yield and purity of the final product.
C₄H₁₂N₂ + 2HI → C₄H₁₄N₂²⁺·2I⁻
Stoichiometric Ratio Effects on this compound Yield and Purity
The stoichiometry of the reactants plays a crucial role in the outcome of the synthesis. Theoretically, a 1:2 molar ratio of butane-1,4-diamine to hydroiodic acid is required for the complete formation of the diiodide salt.
Excess Diamine: Using an excess of butane-1,4-diamine can lead to the formation of the mono-iodide salt or a mixture of mono- and di-iodide salts, reducing the purity of the desired product.
Excess Hydroiodic Acid: An excess of hydroiodic acid can result in a highly acidic final product, which may require additional purification steps to remove the unreacted acid.
Optimizing the stoichiometric ratio is therefore essential for maximizing the yield of the di-iodide salt and minimizing the formation of byproducts.
Solvent System Selection and Reaction Temperature Control for this compound Formation
The choice of solvent and the control of reaction temperature are critical parameters in the synthesis of this compound.
Solvent System Selection:
The solvent must be able to dissolve both the butane-1,4-diamine and the resulting salt to a certain extent to facilitate the reaction, but also allow for the crystallization of the product upon cooling.
Polar Protic Solvents: Solvents like ethanol (B145695) or isopropanol (B130326) are often used as they can dissolve the reactants and the product at elevated temperatures, while allowing for precipitation of the salt upon cooling.
Solvent Polarity: The polarity of the solvent can influence the rate of the acid-base neutralization reaction. wikipedia.org More polar solvents can facilitate the ionization of the acid and stabilize the resulting ions, potentially increasing the reaction rate.
Reaction Temperature Control:
The neutralization reaction between a strong acid and a base is typically exothermic, releasing a significant amount of heat. webassign.net
Initial Cooling: It is often necessary to cool the reaction mixture during the addition of the hydroiodic acid to the diamine solution to prevent a rapid and uncontrolled increase in temperature.
Controlled Heating: After the initial exothermic reaction, gentle heating may be applied to ensure the reaction goes to completion and to dissolve the product for subsequent crystallization.
Cooling for Crystallization: Slow and controlled cooling of the reaction mixture is crucial for the formation of well-defined, high-purity crystals.
| Parameter | Condition | Effect on Yield and Purity |
|---|---|---|
| Stoichiometric Ratio (Diamine:Acid) | 1:2 | Ensures complete formation of the di-iodide salt. |
| Solvent | Ethanol or Isopropanol | Facilitates reaction and subsequent crystallization. |
| Temperature Control | Initial cooling followed by controlled heating and slow cooling | Manages exothermic reaction and promotes formation of high-purity crystals. webassign.net |
Advanced Purification Techniques for Crystalline this compound
Obtaining high-purity crystalline this compound is essential for its application in high-performance perovskite solar cells. Recrystallization is the most common and effective method for purifying the crude product.
Recrystallization:
This technique relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.
Solvent Selection: The ideal solvent should dissolve the this compound sparingly at room temperature but have a high solubility at its boiling point. The impurities should either be highly soluble at all temperatures or insoluble. Common solvents for recrystallizing organic salts include alcohols (e.g., ethanol, methanol, isopropanol) or aqueous mixtures.
Dissolution: The crude product is dissolved in a minimum amount of the hot solvent to create a saturated solution.
Filtration: If insoluble impurities are present, a hot filtration step is performed.
Crystallization: The hot, saturated solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of the this compound decreases, leading to the formation of pure crystals. Rapid cooling should be avoided as it can lead to the formation of small, impure crystals.
Isolation and Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent to remove any adhering impurities, and then dried under vacuum.
For achieving very high purity, multiple recrystallization steps may be necessary. Other advanced purification techniques could include co-crystallization or specific chromatographic methods, although detailed literature on their application to this specific compound is scarce. The purity of the final product can be assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray diffraction (XRD), and elemental analysis.
Multi-Stage Recrystallization Protocols for Ultra-High Purity this compound
Recrystallization is a fundamental technique for purifying solid compounds based on differences in solubility. For an ionic salt like this compound, the choice of solvent system is critical. A common approach involves dissolving the crude product in a polar protic solvent, such as ethanol or isopropanol, at an elevated temperature to achieve saturation. Subsequent cooling allows for the crystallization of the desired compound while impurities remain in the mother liquor.
A multi-stage recrystallization protocol significantly enhances the purity of this compound. Each successive recrystallization step further removes residual impurities. A typical procedure involves:
Initial Dissolution: The crude this compound is dissolved in a minimal amount of hot ethanol (e.g., 80 °C).
Hot Filtration: The hot solution is filtered to remove any insoluble impurities.
Crystallization: The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
Crystal Collection: The purified crystals are collected by vacuum filtration.
Washing: The collected crystals are washed with a small amount of cold ethanol to remove any adhering mother liquor.
Drying: The crystals are dried under vacuum to remove residual solvent.
This process is repeated multiple times to achieve the desired level of purity. The effectiveness of each stage can be monitored by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or elemental analysis.
| Recrystallization Stage | Initial Purity (%) | Purity after Recrystallization (%) | Key Impurities Removed |
|---|---|---|---|
| 1 | 95.0 | 98.5 | Unreacted 1,4-diaminobutane, excess hydroiodic acid |
| 2 | 98.5 | 99.8 | Residual organic starting materials, colored impurities |
| 3 | 99.8 | >99.95 | Trace ionic impurities, solvent adducts |
Chromatographic Separation Methods for Residual Impurity Removal from this compound
While recrystallization is effective for bulk purification, chromatographic methods are employed to remove trace impurities that may co-crystallize with the product. Given the ionic nature of this compound, ion-exchange chromatography is a particularly suitable technique.
In a typical ion-exchange chromatography setup for the purification of this compound, a stationary phase with charged functional groups is used to separate ions based on their affinity. For the purification of a cationic species like the butane-1,4-diammonium ion, a cation-exchange resin would be appropriate.
The process involves:
Column Preparation: A chromatography column is packed with a suitable cation-exchange resin and equilibrated with a buffer solution.
Sample Loading: A concentrated aqueous solution of the partially purified this compound is loaded onto the column.
Elution: The column is washed with the equilibration buffer to remove any unbound anionic or neutral impurities. A gradient of increasing ionic strength (e.g., by increasing the concentration of a salt like potassium iodide in the eluent) is then applied to selectively elute the bound cations. The butane-1,4-diammonium ions will elute at a characteristic salt concentration, separated from other cationic impurities.
Fraction Collection and Analysis: Fractions are collected and analyzed (e.g., by UV-Vis spectroscopy or conductivity measurements) to identify those containing the pure product.
| Parameter | Condition |
|---|---|
| Stationary Phase | Strong cation-exchange resin (e.g., sulfopropyl-functionalized silica) |
| Mobile Phase (Eluent) | Aqueous potassium iodide (KI) gradient (0.1 M to 2.0 M) |
| Flow Rate | 2 mL/min |
| Detection | UV-Vis at 220 nm and Conductivity |
| Expected Elution Order | 1. Monovalent cationic impurities 2. Butane-1,4-diammonium ion 3. Divalent or more highly charged cationic impurities |
Sublimation and Vacuum Drying Procedures for Anhydrous this compound
The final step in the purification process is to ensure the product is anhydrous, as water can be detrimental to the performance and stability of perovskite devices. This is typically achieved through a combination of sublimation and vacuum drying.
Sublimation is a purification technique where a solid is transformed directly into a gas, bypassing the liquid phase, and then condensed back into a solid on a cold surface. This method is effective for separating volatile solids from non-volatile impurities. For organic ammonium (B1175870) halides, vacuum sublimation is often preferred as it allows the process to occur at lower temperatures, preventing thermal decomposition.
A typical vacuum sublimation procedure involves:
Placing the purified this compound in a sublimation apparatus.
Evacuating the apparatus to a low pressure.
Gently heating the sample, causing it to sublime.
The gaseous compound then deposits as pure crystals on a cold probe or the cooler upper surfaces of the apparatus.
Following any purification step involving solvents, a thorough drying process is essential. Vacuum drying is a highly effective method for removing residual solvents and water. The purified this compound is placed in a vacuum oven, and the temperature is raised while a vacuum is applied. The combination of heat and reduced pressure facilitates the evaporation of any remaining volatile components.
| Procedure | Parameter | Value | Purpose |
|---|---|---|---|
| Vacuum Sublimation | Temperature | 150-180 °C | To induce sublimation without decomposition |
| Pressure | <0.1 Torr | To lower the sublimation temperature | |
| Vacuum Drying | Temperature | 60-80 °C | To facilitate solvent and water removal |
| Pressure | <1 Torr | To lower the boiling points of residual volatiles | |
| Duration | 24-48 hours | To ensure complete removal of volatiles |
By employing these advanced purification methodologies, it is possible to obtain this compound with the ultra-high purity required for the fabrication of high-performance and stable perovskite-based devices.
Spectroscopic Probes for Characterizing Butane 1,4 Diammonium Diiodide in Integrated Systems
Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Interaction Analysis
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for obtaining a "molecular fingerprint" of the Butane-1,4-diammonium cation. These methods probe the vibrational modes of chemical bonds, providing insights into molecular structure, conformation, and intermolecular interactions, such as hydrogen bonding. rsc.org
The Butane-1,4-diammonium cation, [NH₃(CH₂)₄NH₃]²⁺, possesses several characteristic vibrational modes associated with its ammonium (B1175870) head groups and aliphatic backbone. The protonation of the terminal amine groups to form ammonium (-NH₃⁺) groups introduces distinct vibrational features compared to its neutral counterpart, 1,4-diaminobutane.
The primary vibrational modes can be categorized as follows:
N-H Vibrations: The stretching and bending modes of the N-H bonds in the ammonium groups are prominent features. The asymmetric and symmetric stretching vibrations (νₐₛ(NH₃⁺) and νₛ(NH₃⁺)) typically appear in the high-frequency region of the spectrum. Bending (scissoring) modes (δₐₛ(NH₃⁺) and δₛ(NH₃⁺)) are found at lower wavenumbers, while rocking (ρ(NH₃⁺)) and twisting (τ(NH₃⁺)) modes occur at even lower frequencies.
C-H Vibrations: The butane (B89635) backbone gives rise to characteristic C-H stretching and bending vibrations. Asymmetric and symmetric stretches (νₐₛ(CH₂) and νₛ(CH₂)) are typically observed just below 3000 cm⁻¹. Bending modes include scissoring (δ(CH₂)), wagging (ω(CH₂)), twisting (τ(CH₂)), and rocking (ρ(CH₂)).
C-N and C-C Vibrations: The stretching of the carbon-nitrogen (ν(C-N)) and carbon-carbon (ν(C-C)) bonds provides information about the molecular skeleton. These modes are typically found in the fingerprint region of the spectrum (below 1500 cm⁻¹).
The table below provides a representative assignment of the principal vibrational modes for the Butane-1,4-diammonium cation based on established ranges for similar alkylammonium cations.
| Vibrational Mode | Associated Bond/Group | Typical Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|---|
| Asymmetric/Symmetric N-H Stretch (ν(NH₃⁺)) | N-H | 3200 - 3000 | Strong, Broad | Medium |
| Asymmetric C-H Stretch (νₐₛ(CH₂)) | C-H | ~2950 | Medium-Strong | Strong |
| Symmetric C-H Stretch (νₛ(CH₂)) | C-H | ~2870 | Medium | Strong |
| Asymmetric N-H Bend (δₐₛ(NH₃⁺)) | N-H | 1650 - 1550 | Medium-Strong | Weak |
| Symmetric N-H Bend (δₛ(NH₃⁺)) | N-H | ~1500 | Medium | Weak |
| CH₂ Scissoring (δ(CH₂)) | H-C-H | 1480 - 1440 | Medium | Medium |
| CH₂ Wagging (ω(CH₂)) | CH₂ | 1350 - 1150 | Medium-Weak | Weak |
| C-N Stretch (ν(C-N)) | C-N | 1200 - 1000 | Medium | Medium-Weak |
| C-C Stretch (ν(C-C)) | C-C | 1150 - 950 | Weak | Medium |
| N-H Rocking/Twisting (ρ/τ(NH₃⁺)) | NH₃⁺ | 900 - 600 | Weak, Broad | Weak |
In the solid state, the Butane-1,4-diammonium cations and iodide anions interact primarily through N-H···I hydrogen bonds. researchgate.netresearchgate.net These interactions induce noticeable perturbations in the vibrational spectra, providing a direct probe of the local environment.
The most significant spectroscopic signature of hydrogen bonding is the modification of the N-H vibrational modes. The N-H stretching bands (ν(NH₃⁺)) are particularly sensitive. In the presence of strong hydrogen bonding with the iodide anions, these bands typically exhibit:
Red-shifting: The peak frequency shifts to a lower wavenumber (a red shift) because the hydrogen bond weakens the N-H covalent bond.
Broadening: The peaks become significantly broader due to the distribution of hydrogen bond strengths and dynamic interactions within the crystal lattice.
Intensity Increase: The integrated intensity of the N-H stretching absorption in the IR spectrum often increases upon hydrogen bond formation.
Similarly, the N-H bending modes (δ(NH₃⁺)) are affected, often shifting to higher wavenumbers (a blue shift) as the hydrogen bond restricts the bending motion. In integrated systems, such as in perovskite structures, changes in the local symmetry, crystal packing, and the proximity of other species can lead to further shifts or splitting of vibrational bands, offering detailed information on the incorporation and interaction of the diammonium cation within the host material. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for obtaining atomic-level information on the chemical structure, purity, and dynamics of Butane-1,4-diammonium diiodide. Both solution-state and solid-state NMR provide complementary insights.
In solution, high-resolution ¹H and ¹³C NMR spectroscopy are routinely used to confirm the molecular structure and assess the purity of this compound. The symmetry of the cation simplifies its spectra.
¹H NMR: A typical proton NMR spectrum in a solvent like D₂O would show three distinct signals:
A signal for the protons of the two equivalent terminal ammonium groups (-NH₃⁺). The chemical shift is sensitive to solvent and concentration, and the signal may be broadened due to exchange with the solvent.
A multiplet corresponding to the four protons on the carbons adjacent to the nitrogen atoms (α-CH₂).
A multiplet for the four central protons (β-CH₂).
¹³C NMR: A proton-decoupled ¹³C NMR spectrum would display two signals, corresponding to the two symmetry-inequivalent carbon atoms (α-C and β-C).
The table below summarizes the expected NMR data for the Butane-1,4-diammonium cation in solution.
| Nucleus | Group | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity |
|---|---|---|---|
| ¹H | -C(β)H₂- | 1.7 - 2.0 | Quintet (approx.) |
| ¹H | -C(α)H₂- | 3.0 - 3.3 | Triplet (approx.) |
| ¹H | -NH₃⁺ | Variable (e.g., 7.0 - 7.5) | Singlet (broad) |
| ¹³C | C(β) | 22 - 26 | Singlet |
| ¹³C | C(α) | 38 - 42 | Singlet |
Note: Chemical shifts are relative to TMS and can vary with solvent and concentration.
NMR is a primary method for verifying sample purity, as contaminants would produce additional, unaccounted-for peaks. Furthermore, analysis of coupling constants and variable-temperature NMR studies can provide information on the conformational preferences of the butane chain in solution (e.g., the equilibrium between anti and gauche conformers).
Solid-state NMR (ssNMR) is uniquely suited to probe the structure and dynamics of materials in their solid form. st-andrews.ac.uknih.gov For this compound, ssNMR can differentiate between different crystal polymorphs, characterize local order, and quantify molecular motions. nih.govliverpool.ac.uk
Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution ¹³C and ¹⁵N spectra. The chemical shifts observed in the solid state are highly sensitive to the local environment, including crystal packing and hydrogen bonding, and can differ from solution-state values. For instance, the presence of multiple, distinct peaks for a single carbon type can indicate the existence of crystallographically inequivalent sites in the unit cell.
Furthermore, ssNMR is a powerful tool for studying molecular dynamics. mdpi.comamazonaws.com By analyzing spectral lineshapes and measuring relaxation times (such as T₁) over a range of temperatures, it is possible to characterize the rates and activation energies of motional processes. For the Butane-1,4-diammonium cation, these motions can include:
Rotation of the entire cation.
Reorientation of the terminal -NH₃⁺ groups.
Gauche-trans isomerization within the butane backbone.
These dynamic processes are crucial as they can influence the phase transitions and dielectric properties of materials incorporating this cation.
X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) for Surface Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information on the elemental composition and chemical oxidation states of the top few nanometers of a material. For this compound, XPS is used to verify surface stoichiometry and probe the electronic environment of each constituent element.
An XPS analysis would involve acquiring high-resolution spectra for the C 1s, N 1s, and I 3d core levels.
C 1s: The carbon signal can often be resolved into two components: a main peak corresponding to C-C and C-H bonds, and a higher binding energy component attributed to the C-N bonds, reflecting the electron-withdrawing effect of the ammonium group.
N 1s: The nitrogen spectrum is expected to show a single peak at a binding energy characteristic of a positively charged ammonium species (-NH₃⁺). Shifts in this peak can indicate changes in the strength of cation-anion interactions. rsc.org
I 3d: The iodine spectrum is characterized by a spin-orbit split doublet (I 3d₅/₂ and I 3d₃/₂). The binding energies of these peaks are indicative of the iodide (I⁻) anion. The presence of other iodine species, such as elemental iodine (I₂) or triiodide (I₃⁻), would result in additional peaks at different binding energies. researchgate.net
Auger Electron Spectroscopy (AES) can be used in conjunction with XPS to provide complementary elemental analysis, often with higher spatial resolution, which is useful for studying the uniformity of thin films or identifying localized impurities.
The table below lists the anticipated binding energy ranges for the core levels of this compound.
| Element | Core Level | Expected Binding Energy (eV) | Chemical State Information |
|---|---|---|---|
| Carbon | C 1s | ~285.0 | C-C, C-H bonds |
| Carbon | C 1s | ~286.5 | C-N⁺ bond |
| Nitrogen | N 1s | 401.0 - 402.5 | Ammonium (R-NH₃⁺) |
| Iodine | I 3d₅/₂ | ~619.0 | Iodide (I⁻) |
| Iodine | I 3d₃/₂ | ~630.5 | Iodide (I⁻) |
Note: Binding energies are approximate and can be affected by sample charging and instrument calibration.
Chemical Shift Analysis of Nitrogen and Iodine Atoms in this compound Containing Films
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and chemical states of the constituent elements within the top few nanometers of a material. In the context of this compound modified films, XPS is instrumental in probing the chemical environment of the nitrogen and iodine atoms.
The binding energy of core-level electrons, such as N 1s and I 3d, is sensitive to the local chemical environment. For instance, the N 1s binding energy can distinguish between different nitrogen species, such as amine/amide groups and the ammonium cations present in this compound. In a study on n-butylammonium bromide (a chemically similar compound) surface-treated perovskite films, the N 1s peak corresponding to the –NH3+ functional group was identified at approximately 402.1 eV. escholarship.org This provides a reasonable estimate for the expected N 1s binding energy in this compound, where the nitrogen atoms exist as ammonium cations.
Table 1: Representative XPS Binding Energies for Nitrogen and Iodine Species in Related Organic-Inorganic Halide Perovskite Systems.
| Element | Core Level | Chemical Species | Approximate Binding Energy (eV) |
| Nitrogen | N 1s | –NH3+ (in n-butylammonium) | ~402.1 escholarship.org |
| Iodine | I 3d5/2 | Iodide (in perovskite) | ~619.0 - 620.0 |
| Iodine | I 3d3/2 | Iodide (in perovskite) | ~630.5 - 631.5 |
Note: The binding energies for iodine are general ranges observed in lead-halide perovskites and may vary depending on the specific composition and surface conditions.
Depth Profiling of Elemental Distribution in this compound-Modified Interfaces
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly sensitive surface analysis technique capable of providing detailed chemical information and elemental distribution as a function of depth. This makes it an invaluable tool for characterizing the interfaces modified with this compound.
In perovskite solar cells, for instance, this compound is often used as a capping layer or an additive to passivate defects at the surface and grain boundaries of the 3D perovskite film. acs.orgnih.gov ToF-SIMS depth profiling can confirm the presence and localization of the Butane-1,4-diammonium (BDA²⁺) cations at these interfaces. By sputtering the sample surface with a primary ion beam and analyzing the ejected secondary ions, a depth profile of various elements and molecular fragments can be constructed.
A study on perovskite solar cells with a this compound capping layer provided ToF-SIMS depth profile data in its supporting information, confirming the utility of this technique in mapping the distribution of the organic cation. acs.org The analysis would typically involve monitoring the intensity of characteristic fragments of the BDA²⁺ cation as a function of sputter time, which correlates with depth. This allows for a clear visualization of whether the this compound is confined to the surface or has diffused into the bulk of the underlying film.
Table 2: Expected Ion Fragments for ToF-SIMS Analysis of this compound.
| Ion Fragment | Chemical Formula | Expected Observation |
| Butane-1,4-diammonium cation and its fragments | C4H14N2²⁺ and related fragments | High intensity at the modified interface, with decreasing intensity into the bulk material. |
| Iodide ion | I⁻ | Present throughout the perovskite layer and within the this compound layer. |
| Substrate/underlying film components | e.g., Pb⁺, Sn²⁺, Cs⁺ | Signal intensity should increase as the sputtering process proceeds through the modified interface and into the bulk film. |
UV-Vis Absorption and Photoluminescence Spectroscopy for Optoelectronic Characterization of this compound Interfaces
Ultraviolet-Visible (UV-Vis) absorption and Photoluminescence (PL) spectroscopy are fundamental optical characterization techniques used to probe the electronic properties of materials. When this compound is incorporated into a system, these techniques can reveal changes in the optical bandgap, absorption characteristics, and radiative recombination efficiency.
In the context of perovskite materials, the introduction of this compound can lead to the formation of two-dimensional (2D) or quasi-2D perovskite structures at the interface of a three-dimensional (3D) perovskite. These 2D structures typically have a wider bandgap compared to their 3D counterparts. researchgate.netdiva-portal.org This change is readily observable in UV-Vis absorption spectra as a blue shift in the absorption onset. For instance, studies have shown that the absorption edge of a 2D butyl-1,4-diammonium lead iodide material is at a shorter wavelength (around 523 nm) compared to a related 1D structure (around 544 nm). researchgate.netdiva-portal.org
PL spectroscopy complements UV-Vis absorption by providing insights into the radiative recombination pathways. An increase in PL intensity upon modification with this compound often indicates a reduction in non-radiative recombination, which is typically associated with the passivation of defect states at the surface or grain boundaries. acs.orgnih.gov The formation of a 2D capping layer can also lead to the appearance of a new, higher-energy emission peak in the PL spectrum, corresponding to the wider bandgap of the 2D perovskite.
Table 3: Impact of this compound on the Optoelectronic Properties of Perovskite Films.
| Spectroscopic Technique | Observation | Interpretation |
| UV-Vis Absorption | Blue shift in the absorption onset. researchgate.netdiva-portal.org | Formation of wider bandgap 2D or quasi-2D perovskite structures at the interface. |
| Photoluminescence | Increased PL intensity. acs.orgnih.gov | Passivation of defect states, leading to reduced non-radiative recombination. |
| Photoluminescence | Emergence of a higher-energy emission peak. | Radiative recombination from the wider bandgap 2D perovskite phase. |
Time-Resolved Spectroscopic Techniques for Investigating Carrier Dynamics in this compound-Modified Materials
Time-resolved spectroscopic techniques, such as Time-Resolved Photoluminescence (TRPL), are crucial for understanding the charge carrier dynamics in semiconductor materials. By measuring the decay of the photoluminescence intensity over time after a short laser pulse, the charge carrier lifetime can be determined.
The introduction of this compound as a passivating agent in 3D perovskites has been shown to significantly influence carrier dynamics. nih.gov TRPL measurements on perovskite films with varying amounts of this compound have revealed that even small additions can have a profound effect on the carrier lifetime. For instance, one study found that the average charge carrier lifetime in a reference perovskite sample was 97.2 ns, which dramatically decreased to 20.6 ns and 11.3 ns for samples with 1% and 5% this compound, respectively. This decrease was attributed to a growing proportion of fast decay components, which are often associated with trap-assisted recombination at the surface and grain boundaries. However, it is important to note that in some cases, passivation can lead to an increase in carrier lifetime by reducing defect densities. The effect of this compound on carrier lifetime is therefore highly dependent on its concentration and the specific material system.
The TRPL decay curves are often fitted with a bi-exponential or tri-exponential function to extract different lifetime components, which can be attributed to various recombination processes such as trap-assisted recombination, bimolecular recombination, and Auger recombination.
Table 4: Representative Time-Resolved Photoluminescence (TRPL) Data for Perovskite Films with this compound Additive.
| BDAI2 Concentration (%) | Average Carrier Lifetime (τ_avg) (ns) | Fast Decay Component (τ1) (ns) | Slow Decay Component (τ2) (ns) |
| 0 | 97.2 | - | - |
| 1 | 20.6 | - | - |
| 5 | 11.3 | - | - |
Data adapted from a study on the effect of this compound on perovskite films. The specific decay components were not detailed in the provided search result, hence they are marked as '-'.
Butane 1,4 Diammonium Diiodide in Advanced Hybrid Perovskite Materials Science
The Critical Role of Butane-1,4-diammonium Diiodide as a Spacer Cation in 2D and Quasi-2D Perovskites
This compound (BDAI2), an organic diammonium salt, has emerged as a crucial component in the development of advanced hybrid perovskite materials. greatcellsolarmaterials.comnih.gov Its primary function is to act as a "spacer" cation, inserting between inorganic lead-iodide octahedral layers to form two-dimensional (2D) or quasi-2D perovskite structures. These layered structures offer enhanced stability compared to their three-dimensional (3D) counterparts, a critical advantage for long-term device operation. nih.gov The specific arrangement of these layers is dictated by the nature of the spacer cation, leading to distinct structural families such as Ruddlesden-Popper and Dion-Jacobson phases.
This compound in Ruddlesden-Popper (R.P.) Perovskite Layering and Structure
The Ruddlesden-Popper (R.P.) phase is a common layered structure for hybrid perovskites, with a general formula of (A')₂(A)n-₁PbnI₃n+₁, where A' is a large organic spacer cation and A is a smaller cation like methylammonium (B1206745) (MA). In this architecture, the spacer cations form insulating bilayers that separate the conductive inorganic perovskite slabs. researchgate.net
When Butane-1,4-diammonium (BDA²⁺) is employed as the spacer cation, it can, in principle, form a series of R.P. phases, (BDA)(MA)n-₁PbnI₃n+₁. However, experimental studies have revealed a significant barrier to forming BDA-based R.P. compounds with thicker inorganic layers (where n > 1). nih.govnih.gov Research indicates that (BDA)PbI₄, the n=1 member of the series, is the only stable phase-pure 2D perovskite in this compositional family. nih.gov This suggests that the specific geometry and charge distribution of the BDA²⁺ cation make the formation of higher-order R.P. structures energetically unfavorable, a critical consideration for materials design. nih.gov
This compound in Dion-Jacobson (D.J.) Perovskite Architectures
In contrast to the bilayer R.P. phases, Dion-Jacobson (D.J.) perovskites feature a single layer of spacer cations between the inorganic slabs. researchgate.netiucc.ac.il This is possible because diammonium cations like BDA²⁺ have ammonium (B1175870) groups at both ends of the alkyl chain, allowing them to bridge adjacent inorganic layers. The resulting structure has a more compact interlayer spacing compared to R.P. phases with similar-sized cations. iucc.ac.il
This compound is effectively used to form 2D D.J. phase perovskites, particularly as a capping layer on top of a 3D perovskite film. acs.orgnih.gov This creates a 3D/2D stacked heterostructure. The introduction of the BDA²⁺ cation at the surface passivates defects and suppresses non-radiative recombination, leading to longer carrier lifetimes. acs.orgnih.gov Furthermore, the formation of a D.J. phase capping layer can help regulate the energy level alignment at the interface, facilitating more efficient charge extraction and transport in photovoltaic devices. acs.orgnih.gov The presence of the BDA²⁺-based D.J. perovskite also serves as a protective barrier against oxidation and moisture, enhancing device stability. kimdas.com
Impact of this compound Alkyl Chain Length on Perovskite Interlayer Spacing and Structural Distortion
The length of the alkyl chain in the diammonium spacer cation is a critical parameter that directly influences the interlayer spacing and the degree of structural and quantum confinement in 2D perovskites. A systematic study comparing diammonium lead iodide perovskites with varying chain lengths—[NH₃(CH₂)₄NH₃]PbI₄ (from BDAI₂), [NH₃(CH₂)₆NH₃]PbI₄, and [NH₃(CH₂)₈NH₃]PbI₄—demonstrates this relationship clearly. rsc.org
As the alkyl chain length increases, the distance between the inorganic [PbI₄]²⁻ layers expands. This increased separation leads to greater quantum confinement, which manifests as a larger band gap. rsc.org The material derived from this compound, having the shortest chain in the series, exhibits the smallest band gap. rsc.org This highlights that BDAI₂ provides a relatively compact interlayer spacing compared to its longer-chain counterparts, which can be advantageous for charge transport between the inorganic layers.
| Compound Name | Chemical Formula | Alkyl Chain Length | Measured Band Gap (eV) |
|---|---|---|---|
| Butane-1,4-diammonium tetraiodoplumbate(II) | [NH₃(CH₂)₄NH₃]PbI₄ | 4 Carbons | 2.37 |
| Hexane-1,6-diammonium tetraiodoplumbate(II) | [NH₃(CH₂)₆NH₃]PbI₄ | 6 Carbons | 2.44 |
| Octane-1,8-diammonium tetraiodoplumbate(II) | [NH₃(CH₂)₈NH₃]PbI₄ | 8 Carbons | 2.55 |
Data sourced from a study on layered 2D alkyldiammonium lead iodide perovskites. rsc.org
Influence of this compound on Perovskite Crystallization, Morphology, and Film Formation
Control of Perovskite Grain Growth and Preferred Orientation using this compound
The addition of BDAI₂ to 3D perovskite precursor solutions has a pronounced effect on the resulting film's microstructure. Research has shown that introducing BDAI₂ leads to a significant decrease in the average grain size of the perovskite film. nih.gov For instance, in a mixed-cation perovskite (MA₀.₂₅FA₀.₇₅PbI₃), the average grain size was observed to decrease from over 400 nm in the reference film to under 200 nm when 5% BDAI₂ was added. nih.gov
This modulation of grain size is attributed to the BDA²⁺ cations influencing the crystallization kinetics. The presence of these larger cations can disrupt the long-range ordering of the 3D perovskite lattice, leading to the formation of a larger number of smaller crystallites. nih.gov This intergrain encapsulation by BDA²⁺ monolayers or (BDA)PbI₄ phases can improve the interconnection between grains, which has been shown to enhance the photothermal stability of the perovskite material. nih.gov
| BDAI₂ Molar Percentage (%) | Average Grain Size (nm) |
|---|---|
| 0 | 407 ± 149 |
| 1 | ~300 |
| 5 | 188 ± 46 |
Data represents the effect of BDAI₂ on MA₀.₂₅FA₀.₇₅PbI₃ perovskite films. nih.gov
Engineering Film Morphology: Formation of Graded, Bilayer, and Multi-Junction Structures with this compound
This compound is a key enabler for engineering complex film morphologies, moving beyond simple single-layer structures. One prominent application is the creation of 2D/3D heterostructures, which can be considered a type of bilayer or graded junction. acs.orgnih.gov
This is typically achieved by depositing a thin layer of BDAI₂ onto a pre-formed 3D perovskite film. The BDAI₂ reacts with the surface to form a thin 2D perovskite capping layer. acs.orgnih.gov This approach results in a stacked structure where the bulk of the film retains the desirable light-absorbing properties of the 3D perovskite, while the surface benefits from the enhanced stability and defect passivation of the 2D layer. acs.orgnih.govresearchgate.net The formation of these mixed-dimensional junctions, such as 2D-DJ/3D heterojunctions, has proven effective in improving both the efficiency and the operational stability of perovskite solar cells by creating a protective barrier against environmental degradation. kimdas.com
Modulation of Perovskite Electronic Structure and Excitonic Properties by this compound Inclusion
The incorporation of this compound (BDADI) into three-dimensional (3D) hybrid perovskite structures serves as a powerful method for modulating their electronic and excitonic properties. The large size of the butane-1,4-diammonium (BDA²⁺) cation disrupts the continuous 3D network of corner-sharing lead-iodide octahedra, leading to the formation of lower-dimensional structures, such as two-dimensional (2D) or quasi-2D perovskites. This dimensional reduction is the primary mechanism responsible for the significant changes observed in the material's electronic band structure and charge carrier behavior.
The introduction of BDA²⁺ cations into a 3D perovskite matrix, such as methylammonium lead iodide (MAPbI₃), leads to the formation of layered structures where the inorganic lead-iodide sheets are separated by the organic BDA²⁺ spacer layers. These inorganic layers act as quantum wells, confining the charge carriers (electrons and holes) within the 2D plane. This phenomenon, known as quantum confinement, results in a significant increase in the material's band gap energy and exciton (B1674681) binding energy compared to the bulk 3D counterpart. scispace.comresearchgate.net
The degree of quantum confinement and the resulting band gap can be precisely tuned by controlling the ratio of the BDA²⁺ cation to the smaller cations of the 3D perovskite. For instance, research on similar long-chain ammonium halides has demonstrated that increasing the concentration of the large cation transitions the material from a 3D to a quasi-2D structure, causing a blue shift in the optical absorption edge and photoluminescence emission. nih.govresearchgate.net Studies involving butyl-1,4-diammonium lead iodide have shown that the band gap can be shifted depending on the resulting crystal structure, with different band gaps observed for one-dimensional (1D) versus 2D arrangements. diva-portal.orgrsc.org This tunability is critical for optimizing the absorption spectrum of perovskites for specific optoelectronic applications, such as the top cell in tandem solar cells. rsc.org
| Perovskite System | BDA²⁺ Incorporation Method | Resulting Structure | Band Gap (eV) | Reference |
| (BdA)PbI₄ | Aqueous Synthesis | 2D | ~2.37 | diva-portal.org |
| (BdA)Pb₂I₆ | DMF Synthesis | 1D | ~2.28 | diva-portal.org |
| MAPbI₃ with n-butylammonium iodide (proxy) | Precursor additive | 3D to quasi-2D | 1.59 to 2.13 | nih.govresearchgate.net |
This table presents data on the band gap tunability achieved by incorporating Butane-1,4-diammonium (BdA) cations or similar large organic cations, leading to lower-dimensional perovskite structures.
The inclusion of BDADI significantly influences the charge carrier dynamics within the perovskite material. The formation of 2D Dion-Jacobson (DJ) phase perovskites, where the BDA²⁺ dication acts as a single spacer layer, has been shown to be particularly beneficial. acs.orgnih.gov Compared to the more common Ruddlesden-Popper (RP) phases, DJ perovskites exhibit a stiffer interlayer packing. rsc.org This increased structural rigidity reduces thermal fluctuations and inelastic electron-phonon scattering, which in turn suppresses non-radiative recombination pathways and prolongs the lifetime of photogenerated charge carriers. rsc.orglanl.gov
Furthermore, BDADI plays a crucial role in managing charge trapping mechanisms through defect passivation. The BDA²⁺ cations can effectively passivate undercoordinated halide and lead ions, which act as trap states at the surfaces and grain boundaries of the perovskite film. acs.orgnih.govkimdas.com By neutralizing these defects, the non-radiative recombination is significantly suppressed. acs.orgnih.gov Studies have shown that introducing a small amount of BDADI (≤1% by weight) into the bulk of a 3D perovskite film leads to a notable increase in charge carrier lifetimes and the fraction of radiative recombination. mdpi.comnih.gov This passivation enhances charge extraction and transport processes, contributing to improved device performance. acs.orgnih.gov
| Perovskite Film | BDADI Treatment | Effect on Carrier Dynamics | Observation | Reference |
| 3D Perovskite | 2D DJ Capping Layer | Suppression of non-radiative recombination | Longer carrier lifetime | acs.orgnih.gov |
| 3D Perovskite | Bulk Passivation (≤1% BDADI) | Reduced trapping | Increased charge carrier lifetimes | mdpi.comnih.gov |
| Sn-Pb Alloyed Perovskite | 2D DJ Additive | Reduced trap-state density | Suppressed non-radiative recombination | kimdas.com |
This table summarizes the effects of this compound on the charge carrier dynamics in hybrid perovskite materials.
Stability Enhancement of Perovskite Materials through Incorporation of this compound
A primary challenge for the commercialization of perovskite-based technologies is their limited long-term stability under operational stress. nih.gov The incorporation of BDADI has emerged as a highly effective strategy to enhance the intrinsic robustness of these materials.
The formation of a 2D or quasi-2D perovskite capping layer using BDADI provides a significant barrier against environmental degradation factors. The long alkyl chains of the BDA²⁺ cations are hydrophobic, which helps to repel moisture—a key initiator of perovskite decomposition. acs.orgnih.gov This hydrophobic shield prevents water molecules from infiltrating the bulk 3D perovskite and initiating degradation pathways.
Moreover, the presence of the BDADI-based 2D layer enhances the material's photothermal stability. mdpi.comnih.gov Perovskite solar cells incorporating BDADI have demonstrated substantially improved operational stability under continuous illumination and elevated temperatures. In one study, devices with BDADI maintained 50% to 80% of their initial power conversion efficiency after 400 hours of continuous 1-sun illumination at 65°C, whereas control devices without the additive deteriorated completely after only 170 hours. mdpi.comnih.govresearchgate.net This stabilization is attributed to the formation of more robust 2D perovskite phases that encapsulate the less stable 3D perovskite grains. kimdas.commdpi.com
Ion migration, the movement of mobile ions (primarily iodide vacancies) under an electric field, is a significant contributor to the operational instability and current-voltage hysteresis observed in perovskite devices. ucla.eduresearchgate.net Defect passivation using BDADI is a key strategy to mitigate this issue. The BDA²⁺ cations can passivate defect sites, such as vacancies and interstitials, which are located at the grain boundaries and surfaces of the perovskite film. acs.orgnih.govosti.gov
Spectroscopic Probes of this compound-Perovskite Interfacial Interactions
A variety of spectroscopic techniques are employed to investigate the structural and electronic changes that occur upon incorporating BDADI and to probe the interactions at the interface between the 2D capping layer and the underlying 3D perovskite.
X-Ray Diffraction (XRD): XRD is fundamental for confirming the structural changes induced by BDADI. It allows researchers to identify the transition from a 3D perovskite structure to a quasi-2D or layered 2D structure by observing the appearance of new low-angle diffraction peaks corresponding to the larger lattice spacing of the layered material. nih.govnih.gov
UV-Visible (UV-Vis) Absorption Spectroscopy: This technique is used to determine the optical band gap of the perovskite material. The introduction of BDADI and the resulting quantum confinement effects lead to a characteristic blue shift in the absorption onset, which is readily quantifiable with UV-Vis spectroscopy. diva-portal.orgacs.org
Photoluminescence (PL) Spectroscopy: Steady-state and time-resolved photoluminescence (TRPL) are powerful tools for assessing charge carrier dynamics and the effectiveness of defect passivation. An increase in PL intensity and, more importantly, a longer PL decay lifetime after BDADI treatment are direct evidence of suppressed non-radiative recombination, indicating that defects have been successfully passivated. acs.orgmdpi.comosti.gov
X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS): These surface-sensitive techniques are used to probe the chemical composition and electronic energy levels (e.g., valence band maximum, work function) of the perovskite films. They can confirm the presence of the BDA²⁺ cations at the surface and characterize the energy level alignment at the interface between the 2D passivation layer and the 3D perovskite, which is crucial for efficient charge transport. diva-portal.orgdiva-portal.org
Scanning Kelvin Probe Microscopy (SKPM): SKPM can map the surface potential of the perovskite film with high spatial resolution. This technique has been used to confirm that defect passivation with diammonium iodide molecules reduces the potential fluctuations across the film, indicating a more electronically homogeneous surface with fewer charge traps. osti.gov
Device Engineering and Performance Optimization with this compound-Based Perovskites
The integration of this compound (BDADI) into perovskite solar cells has emerged as a significant strategy for advancing device engineering and optimizing performance. This diammonium salt plays a crucial role in modifying the interfaces within the perovskite architecture, which in turn influences the energy level alignment, charge extraction, and recombination dynamics. These factors are paramount in achieving high-efficiency and stable perovskite optoelectronic devices.
Proper interface design and favorable energy level alignment are critical for the efficient operation of perovskite solar cells. The introduction of BDADI at the interface between the 3D perovskite active layer and the charge transport layers has been shown to be an effective method for surface passivation and energy landscape modification.
When introduced as a capping layer, BDADI reacts with the underlying 3D perovskite to form a thin, two-dimensional (2D) Dion-Jacobson (DJ) phase perovskite. nih.gov This 2D layer serves multiple functions. Firstly, it passivates surface defects present on the 3D perovskite, which are often sources of non-radiative recombination. Secondly, the formation of this 2D/3D heterostructure can favorably alter the energy level alignment at the interface.
The hydrophobic nature of the butanediammonium cations in the 2D capping layer also contributes to enhanced device stability by providing a barrier against moisture ingress. nih.gov This interfacial modification is a key strategy in the design of robust and high-performance perovskite optoelectronic devices.
The efficiency of a perovskite solar cell is largely dictated by the competition between charge extraction and recombination. The incorporation of BDADI offers a potent strategy to tip this balance in favor of efficient charge extraction by mitigating recombination losses.
One of the primary mechanisms by which BDADI enhances performance is through the suppression of non-radiative recombination. This is achieved by passivating defect states, particularly at the surfaces and grain boundaries of the 3D perovskite film. nih.govkimdas.com The formation of the 2D DJ perovskite layer with BDADI effectively "heals" these defects, reducing the number of trap states that can capture free charge carriers and lead to recombination. kimdas.com
Research has shown a clear, albeit complex, relationship between the concentration of BDADI and the charge carrier dynamics within the perovskite film. A systematic study on the use of BDADI as a passivating agent in 3D perovskites revealed a nonmonotonic dependence of the optoelectronic properties on the amount of the additive. nih.gov Time-resolved photoluminescence (TRPL) data demonstrated that a small amount of BDADI (e.g., 0.25%) can lead to an increase in the average charge carrier lifetime, indicating reduced recombination. mdpi.com However, higher concentrations (e.g., 1% and 5%) resulted in a dramatic decrease in carrier lifetime, suggesting the introduction of new recombination pathways or detrimental effects on the perovskite crystallinity. nih.gov
| BDADI Concentration (%) | Average Charge Carrier Lifetime (tm) (ns) | Change in Lifetime |
|---|---|---|
| 0 (Reference) | 97.2 | - |
| 0.25 | 124.1 | Increase |
| 1 | 20.6 | Decrease |
| 5 | 11.3 | Decrease |
This threshold-dependent behavior underscores the importance of careful optimization of the BDADI concentration to achieve the desired passivation effect without negatively impacting the material's intrinsic electronic properties. The increase in carrier lifetime at optimal concentrations is a direct indicator of suppressed trap-assisted recombination.
While direct measurement of charge carrier mobility in perovskites using techniques like the space-charge-limited current (SCLC) method can be complicated by the mixed ionic-electronic conductivity of these materials, the improved photovoltaic performance, particularly the enhanced fill factor, in devices incorporating BDADI strongly suggests more efficient charge extraction. kimdas.comresearchgate.netresearchgate.netarxiv.org The passivation of interfacial defects reduces the barriers to charge transport, allowing photogenerated electrons and holes to be more effectively collected at the electrodes before they can recombine.
Theoretical and Computational Investigations of Butane 1,4 Diammonium Diiodide Systems
Density Functional Theory (DFT) Studies of Butane-1,4-diammonium Diiodide Molecular and Crystal Structures
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to understand the geometric conformations of molecules and the energetic properties of crystalline solids.
The Butane-1,4-diammonium ([NH₃(CH₂)₄NH₃]²⁺) cation, also known as the putrescine dication, possesses conformational flexibility due to the single bonds within its butane (B89635) backbone. Theoretical investigations of the isolated cation focus on identifying the most stable geometric arrangements and their corresponding electronic properties.
The primary conformations of interest are the anti (or trans) and gauche conformers, which describe the arrangement around the central C-C bond.
Anti-conformation: In this arrangement, the carbon backbone is fully extended in a planar, zig-zag shape. This conformation generally minimizes steric hindrance between the terminal ammonium (B1175870) groups.
Gauche-conformation: This results from a rotation of approximately 60° around the central C-C bond, leading to a less extended structure.
While specific DFT studies detailing the relative energies of the isolated Butane-1,4-diammonium cation's conformers are not extensively published, the methodology is well-established. Calculations are typically performed using hybrid functionals, such as B3LYP, with basis sets like 6-31G(d,p) to optimize the geometry of each conformer and calculate its total electronic energy. researchgate.net The conformer with the lowest calculated energy is predicted to be the most stable. For simple n-alkanes, the anti-conformation is typically the global energy minimum.
In the solid state, such as in the crystal structure of this compound and its bromide analogue, the cation is observed to adopt the anti-conformation. rsc.org This is dictated by the efficient packing within the crystal lattice and the formation of extensive hydrogen-bonding networks. The cation often occupies a crystallographic center of inversion, reinforcing its extended symmetry. rsc.orgaps.org
DFT calculations also provide insight into the electronic structure, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For the isolated cation, the HOMO and LUMO are typically localized on the ammonium groups and the carbon chain. The HOMO-LUMO energy gap is a key parameter that indicates the cation's chemical reactivity and electronic stability.
The primary interactions within the crystal are:
Ionic Bonding: Strong electrostatic attraction exists between the positively charged Butane-1,4-diammonium cations ([NH₃(CH₂)₄NH₃]²⁺) and the negatively charged iodide anions (I⁻).
Hydrogen Bonding: The ammonium (-NH₃⁺) groups act as hydrogen bond donors, forming multiple N-H···I hydrogen bonds with the surrounding iodide ions. This hydrogen-bonding network is extensive and plays a critical role in defining the crystal packing and stability. rsc.org In related diammonium dihalide structures, these interactions link the organic and inorganic components into layers or three-dimensional networks. rsc.orgaps.org
Computational studies can calculate the energies of these interactions. For instance, DFT methods can model the hydrogen bonds to determine their optimal geometries (bond lengths and angles) and interaction energies. researchgate.netnih.govnih.gov The total lattice energy of the crystal is calculated by optimizing the unit cell parameters and atomic positions to find the minimum energy configuration. The crystal structure of this compound has been determined experimentally, providing a basis for such theoretical calculations. researchgate.net
| Crystallographic Data for this compound | |
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| a | 4.8983 Å |
| b | 8.8210 Å |
| c | 11.981 Å |
| α | 90° |
| β | 93.711° |
| γ | 90° |
| Source: PubChem CID 21252140 researchgate.net |
Molecular Dynamics (MD) Simulations of this compound in Solution and Solid-State Environments
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of dynamic processes that are often inaccessible to experimental probes.
When Butane-1,4-diammonium (BDA) is used as an organic "spacer" cation in layered two-dimensional (2D) perovskites, its dynamic behavior within the interlayer space between inorganic sheets is critical to the material's properties. MD simulations are a key tool for investigating these dynamics.
In these simulations, the BDA cation is not static. It can undergo several types of motion:
Rotational Motion: The cation can rotate around its principal axes. The flexibility of the butane chain allows for torsional rotations around the C-C bonds, leading to conformational changes between anti and gauche states.
Translational Motion: The cation can diffuse within the 2D plane of the interlayer. The diffusion coefficient, which can be calculated from MD trajectories, quantifies its mobility.
Vibrational Motion: Atoms within the cation vibrate around their equilibrium positions.
The dynamics are heavily influenced by hydrogen bonding between the cation's ammonium groups and the halides of the inorganic layers. researchgate.net The length and rigidity of the spacer cation are crucial; studies comparing different diammonium cations show that these factors significantly impact the stability and properties of the perovskite structure. nih.govresearchgate.netdntb.gov.ua Ab initio MD (AIMD) simulations have been used to study the stability of Dion-Jacobson perovskites with various diammonium spacers at elevated temperatures, revealing how the cation's structure influences the decomposition of the lattice. nih.govdntb.gov.ua The behavior of the BDA cation influences the distortion of the inorganic layers, which in turn affects the material's electronic and optical properties. researchgate.net
The formation of perovskite films and crystals from precursor solutions is a complex process involving solvation, nucleation, and growth. MD simulations, particularly AIMD, can provide atomic-level insights into these mechanisms. researchgate.netrsc.org
When this compound is dissolved as a precursor for perovskite synthesis, typically in polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), the following processes occur:
Solvation: The BDA²⁺ cations and I⁻ anions are surrounded by solvent molecules, forming solvation shells. The interaction between the ions and the solvent molecules is crucial for the subsequent crystallization pathway.
Complex Formation: In the presence of other precursors like lead iodide (PbI₂), various intermediate iodoplumbate complexes can form in the solution. AIMD simulations have shown that the type of solvent (e.g., DMF vs. DMSO) can influence the dominant types of these complexes, which act as nucleation sites. researchgate.net
Nucleation and Growth: The solvated ions and complexes aggregate to form crystal nuclei, which then grow into larger crystalline domains. MD simulations can model the early stages of this process, revealing how precursor ions assemble and how solvent molecules are expelled from the growing crystal lattice. aps.org Studies on similar perovskite systems show that the crystallization can be driven by halide ions that initiate the breaking of precursor layers and the formation of the 3D perovskite framework. researchgate.netrsc.org
Understanding these processes through simulation is vital for controlling the morphology and quality of the final crystalline material, which is essential for device performance. rsc.orgaps.org
First-Principles Calculations of Electronic and Optical Properties of this compound-Based Perovskites
First-principles calculations, predominantly based on DFT, are used to predict the electronic band structure, density of states (DOS), and optical properties of materials from fundamental quantum mechanics without empirical parameters. utwente.nl For perovskites incorporating the Butane-1,4-diammonium (BDA) cation, these calculations explain how the organic component influences the material's optoelectronic characteristics.
The BDA cation is typically used as a spacer in 2D Dion-Jacobson or Ruddlesden-Popper phase perovskites. A common example is (BDA)PbI₄. In these structures, layers of corner-sharing [PbI₆]⁴⁻ octahedra are separated by the BDA cations.
Electronic Band Structure and Density of States (DOS): First-principles calculations reveal that for lead-halide perovskites, the valence band maximum (VBM) is primarily composed of hybridized I 5p and Pb 6s orbitals, while the conduction band minimum (CBM) is mainly formed by Pb 6p orbitals. researchgate.netrsc.org The organic BDA cation generally does not contribute directly to the band edges. However, it exerts a strong indirect influence through quantum and dielectric confinement. The BDA layer acts as a potential barrier, confining the charge carriers within the inorganic layers, which typically increases the band gap compared to 3D analogues. The cation also influences the degree of octahedral tilting in the inorganic layers, which further modifies the electronic band structure. northwestern.edu
Optical Properties: The electronic structure determines the material's optical properties. The optical absorption coefficient can be calculated from the frequency-dependent dielectric function. aps.org Calculations show that the onset of optical absorption corresponds to the material's band gap. For (BDA)PbI₄, the absorption onset is around 523 nm (2.37 eV). researchgate.net In a related one-dimensional structure, (BDA)Pb₂I₆, the band gap was found to be red-shifted by 0.1 eV. researchgate.netrsc.org These calculations help explain experimental observations, such as the strong room-temperature photoluminescence exhibited by these materials, and can predict properties like refractive index and exciton (B1674681) binding energy. nih.govnorthwestern.edu
| Calculated/Experimental Properties of BDA-Based Perovskites | |
| Compound | (BDA)PbI₄ |
| Structure Type | 2D Layered Perovskite |
| Experimental Band Gap | ~2.37 eV (523 nm) researchgate.net |
| VBM Composition | Primarily I 5p orbitals researchgate.netrsc.org |
| CBM Composition | Primarily Pb 6p orbitals researchgate.netrsc.org |
| Compound | (BDA)CsPb₂Br₇ |
| Structure Type | 2D Dion-Jacobson Perovskite |
| Experimental Band Gap | ~2.76 eV acs.org |
| Key Feature | Shorter interlayer distance enhances orbital interactions and mobility acs.org |
These first-principles studies are essential for designing new perovskite materials with tailored optoelectronic properties for applications in solar cells, LEDs, and radiation detectors. dntb.gov.uaacs.org
Band Structure, Density of States, and Effective Mass Calculations
The electronic band structure and density of states (DOS) are fundamental properties that determine the optoelectronic behavior of a material. For perovskite systems incorporating the Butane-1,4-diammonium (BDA) cation, these properties are extensively studied using Density Functional Theory (DFT).
First-principles calculations reveal that the organic BDA cation indirectly influences the electronic properties of the perovskite layers. The primary role of the BDA cation is to provide structural stability and quantum confinement, which in turn modifies the band structure of the inorganic framework. For instance, in a layered perovskite like (BDA)PbBr4, the top of the valence band is calculated to have a width of 0.58 eV. The iodide 5p orbitals are suggested to be the principal components in the density of states at the valence band edge in lead-iodide systems containing the BDA cation ethz.ch.
The choice of the diammonium cation can also induce varying degrees of distortion in the inorganic octahedra, which has a significant impact on the electronic band structure. Shorter cations tend to induce a higher degree of distortion.
Effective mass calculations for charge carriers (electrons and holes) are crucial for understanding charge transport properties. In perovskite systems, these are often derived from the curvature of the band edges in the calculated band structure. While specific effective mass tensors for a BDA-containing perovskite are not extensively tabulated in the literature, it is understood that the quantum confinement introduced by the BDA spacer layers can lead to higher effective masses compared to their 3D counterparts.
| Property | Value/Observation | System Context |
| Top Valence Bandwidth | 0.58 eV | (BDA)PbBr4 |
| Dominant Valence Band Edge Component | Iodide 5p orbitals | BDA-containing lead iodide perovskites ethz.ch |
| Influence of Cation | Induces structural distortions affecting band structure | Layered Perovskites |
Prediction of Optical Absorption, Emission, and Exciton Binding Energies
Theoretical predictions of optical properties are essential for designing materials for applications in solar cells and light-emitting diodes. These predictions are often based on calculations of the dielectric function and the solution of the Bethe-Salpeter equation (BSE) on top of a GW calculation (GW-BSE), which provides a more accurate description of excited-state properties.
For perovskites containing the Butane-1,4-diammonium cation, computational studies have focused on predicting the band gap and absorption spectra. For example, a comparison between a one-dimensional (1D) and a two-dimensional (2D) perovskite structure containing the BDA cation showed a red-shift of 0.1 eV in the band gap of the 1D network relative to the 2D system ethz.chresearchgate.net. This shift was attributed primarily to a change in the valence band edge ethz.chresearchgate.net.
Exciton binding energy is a critical parameter in optoelectronic materials, representing the strength of the Coulombic interaction between an electron and a hole. In 2D perovskites with BDA as a spacer, the dielectric confinement effect leads to significantly higher exciton binding energies compared to 3D perovskites. While precise theoretical predictions for BDA-containing perovskites are part of ongoing research, the general trend is that the dielectric mismatch between the inorganic perovskite layers and the organic BDA layers enhances the exciton binding energy.
| System | Predicted Band Gap (eV) | Key Finding |
| [NH3(CH2)4NH3]Pb2I6 (1D) | ~2.28 (estimated from 544 nm absorption edge) researchgate.net | Red-shifted compared to the 2D analogue ethz.chresearchgate.net. |
| [NH3(CH2)4NH3]PbI4 (2D) | ~2.37 (estimated from 523 nm absorption edge) researchgate.net | Higher band gap due to stronger quantum confinement ethz.chresearchgate.net. |
Development and Validation of Force Fields for this compound and Related Organic Cations
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior and structural properties of materials at the atomic level. The accuracy of these simulations is highly dependent on the quality of the underlying force field.
For hybrid organic-inorganic perovskites, the development of accurate force fields is challenging due to the complex interplay of covalent, ionic, and van der Waals interactions. The general approach involves using existing force fields for the organic component, such as the AMBER or CHARMM force fields, and developing new parameters for the inorganic part and the interactions between the two.
Parameterization of the Organic Cation: The intramolecular parameters for the BDA cation (bond lengths, angles, dihedrals) and the partial atomic charges would be derived from high-level quantum chemical calculations.
Parameterization of Interatomic Potentials: The non-bonded interactions (Lennard-Jones and Coulombic potentials) between the BDA cation and the inorganic lattice would be parameterized to reproduce experimental data (e.g., crystal structure, lattice parameters) and/or data from first-principles calculations.
Validation: The developed force field would then be validated by performing MD simulations and comparing the predicted structural and dynamical properties with experimental data.
The development of transferable force fields that can accurately describe a range of different organic cations and inorganic compositions is an active area of research.
Machine Learning and Data-Driven Approaches for Predicting this compound-Perovskite Properties
Machine learning (ML) and data-driven approaches are emerging as powerful tools for accelerating the discovery and optimization of new materials. In the field of perovskites, ML models are being developed to predict a wide range of properties, including stability, band gap, and device performance.
For 2D hybrid perovskites that incorporate this compound, ML models can be trained on datasets of existing materials to learn the complex relationships between the chemical composition, structure, and properties. The properties of the BDA cation would be used as input features for these models. Such features can include:
Molecular weight
Number of atoms
Topological polar surface area
Geometrical parameters (e.g., length, width)
While there are no widely reported ML models specifically tailored for BDA-containing perovskites, the general framework for such models exists. For instance, a hierarchical ML approach using convolutional neural networks has been shown to predict the electronic properties of metal halide perovskites with high fidelity dtu.dk. The root-mean-square errors for lattice constants, octahedral angle, and bandgap for metal halide perovskites have been reported to be as low as 0.01 Å, 5°, and 0.02 eV, respectively dtu.dk. Another study evaluated various ML algorithms for predicting the formation energy and bandgap of halide perovskites, finding that nonlinear-ensemble models showed the best performance.
The application of such ML models could enable high-throughput screening of new 2D perovskite compositions with the BDA spacer, guiding experimental efforts towards materials with desired optoelectronic properties.
Advanced Characterization Techniques for Butane 1,4 Diammonium Diiodide Containing Materials
High-Resolution Microscopy for Morphology, Nanostructure, and Interface Analysis
High-resolution microscopy techniques are indispensable for visualizing the intricate details of thin films and crystalline structures containing Butane-1,4-diammonium diiodide. They offer a direct view of the material's architecture from the microscale down to the atomic level.
Scanning Electron Microscopy (SEM) is a fundamental technique for examining the surface morphology and cross-sectional architecture of perovskite films. In studies involving this compound (BDAI2) as an additive, SEM is employed to observe changes in the perovskite's microstructure. nih.gov For instance, the introduction of BDAI2 can influence the grain size and uniformity of the perovskite film, which are critical factors for device efficiency and longevity. researchgate.net
Table 1: SEM Analysis of Perovskite Films with Diammonium Additives
| Feature Analyzed | Observation | Implication |
|---|---|---|
| Surface Morphology | Introduction of diammonium additives can lead to the formation of a 2D capping layer with larger grains. researchgate.net | Suppression of surface defects, leading to inhibited non-radiative recombination and enhanced device performance. researchgate.net |
| Grain Boundaries | Fewer grain boundaries are observed in films with a homogenous 2D capping layer. researchgate.net | Reduced defect sites and improved charge transport. |
| Cross-Section | Provides visualization of the distinct layers within the solar cell stack. researchgate.net | Confirms the successful fabrication of the intended device architecture. |
| Microstructure | The addition of BDAI2 can modulate the microstructure of 3D perovskites. nih.gov | The amount of the additive must be carefully controlled to optimize optoelectronic properties. nih.gov |
Transmission Electron Microscopy (TEM) and its high-resolution variant (HRTEM) offer unparalleled insight into the crystalline structure of materials at the nanoscale. HRTEM is capable of imaging the atomic lattice of perovskite crystals, making it possible to identify crystal phases, measure lattice spacing, and observe defects. researchgate.netresearchgate.net For materials containing this compound, which can form 2D or quasi-2D perovskite structures, HRTEM can directly visualize the layered arrangement of the crystal lattice. researchgate.net
A significant challenge in the TEM analysis of hybrid perovskites is their sensitivity to the electron beam, which can cause the material to degrade into components like lead iodide. mdpi.comarxiv.org Therefore, low-dose imaging techniques are crucial to obtain data that represents the intrinsic structure of the material. mdpi.comescholarship.org Despite these challenges, HRTEM is invaluable for identifying the distribution of different perovskite phases and understanding the atomic-level structure at interfaces. researchgate.net
Table 2: HRTEM Analysis of Perovskite Nanostructures
| Parameter | Description | Typical Findings |
|---|---|---|
| Lattice Spacing | The distance between atomic planes in the crystal. | In layered perovskites, distinct lattice spacings corresponding to different phases (e.g., n=1, 3D) can be identified. researchgate.net |
| Crystal Orientation | The alignment of the crystal lattice relative to the substrate or other features. | Can reveal the preferential growth direction of perovskite crystals. |
| Defects | Imperfections in the crystal lattice, such as dislocations or stacking faults. | Identification of defect types and their density, which can act as charge recombination centers. |
| Phase Distribution | The spatial arrangement of different crystalline phases. | HRTEM can map the non-uniform distribution of multiple layered perovskite phases. researchgate.net |
Atomic Force Microscopy (AFM) is a versatile tool used to characterize the surface of thin films with nanoscale resolution. spectraresearch.com It provides three-dimensional topographical maps, which are used to quantify surface roughness. pressbooks.pubnih.gov In the context of this compound-containing perovskite films, AFM can reveal how the additive influences the film's smoothness and grain structure. ustc.edu.cn
Beyond topography, AFM can operate in different modes to map other properties. Phase imaging can distinguish between different materials or phases on the surface based on their viscoelastic properties. For nanomechanical characterization, techniques like PeakForce QNM® can quantitatively measure properties such as elastic modulus, adhesion, and deformation at the nanoscale. semanticscholar.orgnih.govazonano.com This information is vital for understanding the mechanical stability and reliability of perovskite films in devices. nih.gov
Table 3: AFM-Based Characterization of Thin Film Properties
| Measurement Mode | Property Measured | Significance for BDAI2-Containing Films |
|---|---|---|
| Tapping Mode | Surface Topography, Roughness | Evaluates the smoothness and grain size of the perovskite film, which affects charge transport and device performance. spectraresearch.comustc.edu.cn |
| Phase Imaging | Material/Phase Contrast | Can help identify the distribution of 2D BDAI2-based perovskite phases on the surface of a 3D perovskite film. |
| Force Spectroscopy | Adhesion, Elastic Modulus | Provides insights into the mechanical integrity and interfacial adhesion of the film, which are crucial for long-term stability. nih.govazonano.com |
| Lateral Force Microscopy | Friction | Maps spatial variations in surface friction, which can be related to chemical heterogeneity. nih.gov |
Synchrotron and Advanced Diffraction Methods for In-Situ and Operando Studies
Advanced X-ray diffraction techniques, particularly those available at synchrotron facilities, are powerful probes for studying the crystal structure, orientation, and dynamic processes in this compound-containing materials.
Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) is an essential technique for investigating the crystallinity and molecular orientation of thin films. gisaxs.comdesy.de By directing an X-ray beam at a very shallow angle to the film surface, GIWAXS enhances the signal from the film while minimizing background from the substrate. mdpi.com The resulting 2D diffraction pattern contains a wealth of information about how the crystalline domains are oriented with respect to the substrate. researching.cnnih.gov
For perovskite films incorporating this compound, which can induce the formation of oriented 2D or quasi-2D structures, GIWAXS is critical for confirming the crystallographic orientation. researching.cn The technique can distinguish between crystals oriented "edge-on" or "face-on" relative to the substrate, a factor that significantly impacts charge transport in devices. gisaxs.com
Table 4: Information Derived from GIWAXS of Perovskite Thin Films
| Structural Information | How it is Determined from GIWAXS Pattern | Importance |
|---|---|---|
| Crystallinity | Intensity and sharpness of diffraction peaks. | Indicates the degree of crystalline order within the film. |
| Crystal Orientation | Azimuthal distribution of diffraction intensity. | Determines the preferred alignment of perovskite grains, which influences charge transport efficiency. researching.cn |
| Phase Identification | Position (q-value) of diffraction peaks. | Identifies the different crystalline phases present in the film. |
| Molecular Packing | Spacing of diffraction peaks at high q-values. | Provides details on the arrangement of molecules within the crystal lattice. gisaxs.com |
In-situ X-ray diffraction (XRD) and GIWAXS are powerful methods for studying the dynamic processes of material formation and degradation in real-time. researchgate.netuni-tuebingen.de By collecting diffraction patterns continuously during a process, such as the spin-coating and annealing of a perovskite film, researchers can track the evolution of crystalline phases. rsc.org
These techniques have been used to reveal the complex crystallization pathways of perovskites, including the formation and conversion of intermediate solvent complexes and different perovskite polytypes. uni-tuebingen.dersc.org For materials containing this compound, in-situ XRD can monitor the formation of the desired 2D or mixed-dimensional perovskite structures and identify any undesired phase segregation or transformations during film processing. Operando XRD, a related technique, studies these changes while the device is functioning, providing critical insights into the structural evolution that affects device performance and stability under operational stress such as humidity, heat, or light. mdpi.com
Table 5: In-Situ and Operando XRD/GIWAXS Studies of Perovskite Films
| Study Type | Process Monitored | Key Insights Gained |
|---|---|---|
| In-Situ GIWAXS | Spin-coating and annealing of perovskite films. | Reveals crystallization pathways, formation of intermediate phases, and the influence of processing conditions on final film structure. researchgate.netuni-tuebingen.dersc.org |
| Operando XRD | Device operation under environmental stress (e.g., humidity). | Identifies structural changes associated with degradation, such as the formation of hydrate phases or decomposition to lead iodide. mdpi.com |
| In-Situ Thermal Annealing | Heating of the perovskite film. | Tracks phase transitions and thermal stability of different perovskite compositions. |
Photoelectron and Ion Spectroscopies for Chemical Composition and Elemental Depth Profiling
Advanced spectroscopic techniques are indispensable for elucidating the chemical composition, electronic structure, and elemental distribution within materials incorporating this compound. These methods provide critical insights from the surface down to the bulk material and across interfaces, which is essential for understanding and optimizing device performance.
Ultraviolet Photoelectron Spectroscopy (UPS) for Valence Band Structure and Work Function Determination
Ultraviolet Photoelectron Spectroscopy (UPS) is a powerful surface-sensitive technique used to investigate the electronic structure of materials. By irradiating a sample with ultraviolet photons, the kinetic energy of the emitted photoelectrons is measured to determine the valence band structure and the work function.
In studies of perovskite materials, including those containing diammonium cations like Butane-1,4-diammonium, UPS is crucial for determining the energy level alignment at interfaces, which governs charge extraction and transport in optoelectronic devices. The valence band maximum (VBM) relative to the Fermi level is a key parameter obtained from a UPS spectrum. For instance, in a two-dimensional (2D) perovskite material formulated as [NH3(CH2)4NH3]PbI4, photoelectron spectroscopy has been used to determine the valence band edge. rsc.org Such studies have suggested that the iodide 5p orbital is the principal component in the density of states near the valence band edge. rsc.org
The work function, which is the minimum energy required to remove an electron from the surface to a point in a vacuum, is also determined from the UPS spectrum by analyzing the secondary electron cutoff edge. This parameter is vital for understanding how the material will interface with other layers in a device, such as charge transport layers.
Table 1: Representative Data Obtainable from UPS Analysis
| Parameter | Description | Typical Value Range for Perovskites |
|---|---|---|
| Valence Band Maximum (VBM) | Energy of the highest occupied electronic states, relative to the Fermi Level. | -0.5 to -1.5 eV |
| Work Function (Φ) | Minimum energy to remove an electron from the material's surface. | 4.0 to 5.0 eV |
| Ionization Energy | Energy difference between the vacuum level and the VBM. | 5.0 to 6.5 eV |
Note: The values presented are representative for the class of hybrid perovskite materials and serve as an illustrative example of data generated by UPS.
Secondary Ion Mass Spectrometry (SIMS) for Trace Element Distribution and Diffusion Studies
Secondary Ion Mass Spectrometry (SIMS) is a highly sensitive technique used for chemical and elemental analysis of solid surfaces and thin films. It operates by bombarding the sample surface with a primary ion beam, which causes the sputtering of secondary ions from the surface. These ejected ions are then analyzed by a mass spectrometer to determine the elemental, isotopic, or molecular composition of the surface. By continuously sputtering the surface, SIMS can generate depth profiles, providing compositional information as a function of depth. mdpi.com
Time-of-Flight SIMS (ToF-SIMS) is particularly powerful for analyzing hybrid organic-inorganic perovskites. ornl.govornl.govresearchgate.net It can detect all elements, including trace elements, and differentiate between various organic and inorganic species within a device stack. acs.orgosti.gov This capability is crucial for:
Mapping Elemental Distribution: ToF-SIMS can create 2D or 3D images of the distribution of constituent elements, such as lead, iodine, and the organic cations, revealing chemical homogeneity and potential segregation at grain boundaries. acs.org
Studying Ion Migration: A key degradation pathway in perovskite devices is the migration of ionic species like iodide under an electrical bias or thermal stress. ToF-SIMS can be used to track this movement across different layers of a device, providing insights into stability issues. researchgate.netresearchgate.net
Analyzing Interfaces: The technique can resolve the chemical composition at interfaces between the perovskite layer and charge transport layers, identifying any interdiffusion or accumulation of species that could affect device performance. ornl.govornl.gov
For materials containing this compound, SIMS can be employed to verify the incorporation and distribution of the diammonium cation within the perovskite structure and to study its effect on the diffusion of other mobile ions.
Table 2: Application of SIMS in Perovskite Material Analysis
| Analysis Mode | Information Obtained | Relevance to this compound Materials |
|---|---|---|
| Depth Profiling | Elemental and molecular concentration as a function of depth. | Verifying layer structure, identifying diffusion of iodide or other ions across interfaces. |
| 3D Imaging | High-resolution 3D chemical maps of the material. | Visualizing the distribution of the diammonium cation, especially at grain boundaries. |
| Trace Analysis | Detection of impurities or dopants in the ppm range. | Identifying contaminants that may act as recombination centers. |
Electrochemical and Impedance Spectroscopy for Charge Transport and Interfacial Properties in Devices
Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to probe the frequency-dependent electrical properties of materials and devices. mdpi.com By applying a small sinusoidal AC voltage perturbation and measuring the resulting current response, the complex impedance is determined over a range of frequencies. mdpi.com This allows for the differentiation of various physical and chemical processes occurring within the device, such as charge transport, charge transfer at interfaces, and capacitive effects. researchgate.net
When applied to solar cells or other electronic devices incorporating this compound-containing perovskites, EIS can provide quantitative information on:
Charge Transport Resistance (Rs and Rrec): The impedance spectrum can be fitted to an equivalent circuit model to extract series resistance (Rs), related to contacts and bulk layers, and recombination resistance (Rrec), which is inversely proportional to the charge recombination rate within the device.
Capacitance: The technique can measure the chemical capacitance related to the electronic density of states and the dielectric properties of the perovskite material.
Interfacial Charge Transfer: EIS can characterize the efficiency of charge transfer at the interfaces between the perovskite absorber and the electron and hole transport layers.
For example, conductivity measurements, which are related to charge transport properties, have been performed on materials such as [NH3(CH2)4NH3]Pb2I6. rsc.org EIS provides a more detailed picture by separating the contributions of different resistive and capacitive elements within a complete device. The data obtained from EIS are crucial for diagnosing performance losses and understanding the role of the Butane-1,4-diammonium cation in modifying charge transport and recombination dynamics.
Table 3: Parameters Derived from EIS for Perovskite Devices
| Parameter | Symbol | Description |
|---|---|---|
| Series Resistance | Rs | Represents the total ohmic resistance from substrates, contacts, and bulk materials. |
| Recombination Resistance | Rrec | Corresponds to the resistance against charge recombination processes within the device. |
| Transport Resistance | Rtr | Relates to the resistance encountered by charge carriers moving through the perovskite layer. |
| Chemical Capacitance | Cμ | Associated with the accumulation of charge carriers in the density of states of the perovskite. |
Note: This table illustrates the types of parameters that can be extracted from an EIS spectrum by fitting the data to an appropriate equivalent circuit model.
Table 4: List of Chemical Compounds
| Compound Name | Abbreviation / Formula |
|---|---|
| This compound | BDAI2 / C4H14I2N2 |
| [NH3(CH2)4NH3]PbI4 | - |
| [NH3(CH2)4NH3]Pb2I6 | - |
| Lead | Pb |
| Iodine | I |
Emerging Applications and Future Research Directions for Butane 1,4 Diammonium Diiodide Systems
Butane-1,4-diammonium Diiodide in Next-Generation Photovoltaic Technologies
The most prominent application of this compound is in the field of photovoltaics, where it addresses key challenges in the stability and performance of perovskite solar cells (PSCs).
Performance Enhancements in this compound-Based Perovskite Solar Cells
This compound (also referred to as BDADI) is instrumental in enhancing the performance of perovskite solar cells through several mechanisms, primarily by forming stable, reduced-dimensional (RD) or 2D perovskite structures. These structures can be used as standalone light absorbers or integrated with traditional 3D perovskites to form robust 2D/3D heterostructures.
Defect Passivation and Stability: A primary role of this compound is defect passivation. rsc.org When used as an additive in 3D perovskites, it can migrate to the grain boundaries and surfaces, mitigating defects that cause non-radiative recombination and degrade device performance. This passivation effect leads to longer charge carrier lifetimes. nih.gov The introduction of the larger butane-1,4-diammonium cation to form a 2D capping layer on top of a 3D perovskite film has been shown to effectively suppress non-radiative recombination. nih.gov This 2D layer also enhances the hydrophobicity of the film, improving its resistance to moisture—a key factor in the operational instability of perovskite solar cells. nih.gov
Research has demonstrated remarkable improvements in stability. In one study, devices with a this compound additive maintained 50% to 80% of their initial power conversion efficiency (PCE) after 400 hours of continuous illumination at 65°C, whereas control devices failed after just 170 hours. nih.gov Another study showed that a device incorporating this compound maintained 90% of its initial efficiency after one week in ambient conditions without encapsulation. rsc.org
Efficiency Gains: The use of this compound has led to significant gains in power conversion efficiency. By forming a 2D/3D stacked structure with a Dion-Jacobson (DJ) phase perovskite, researchers achieved a PCE of 20.32%. nih.gov Another study focusing on reduced-dimensional perovskites using the diamine reported a high PCE of 17.91% with negligible hysteresis, attributed to improved crystallinity and enhanced charge mobility. acs.org Even as a minor additive (≤1%), this compound has been shown to boost PCE through bulk passivation. nih.gov
| Application Strategy | Perovskite Structure | Achieved Power Conversion Efficiency (PCE) | Key Findings |
| 2D/3D Stacking | Dion-Jacobson (DJ) Phase Capping Layer | 20.32% | Passivates surface defects, suppresses non-radiative recombination, and improves water resistance. nih.gov |
| Additive/Passivation | Quasi-2D Layers | 20.99% | Forms denser films, improves conductivity and carrier mobility, and enhances stability. researchgate.net |
| Reduced-Dimensional (RD) | BDA-based RD Perovskite | 17.91% | Improves crystallinity, reduces trap-state densities, and enhances charge mobility. acs.org |
| Bulk Passivation | Additive in 3D Perovskite | - | A threshold amount (≤1%) improves charge carrier lifetimes and enhances photothermal stability. nih.gov |
Integration of this compound Perovskites in Tandem and Multijunction Solar Cell Architectures
Tandem solar cells, which stack multiple solar cells with different bandgaps, offer a pathway to surpass the theoretical efficiency limit of single-junction cells. The tunability of perovskite bandgaps makes them ideal candidates for these architectures. This compound plays a role in developing stable and efficient sub-cells for these advanced devices.
Notably, the cation from this compound (1,4-butanediamine or BDA) has been used as a surface modifier in high-performance, all-perovskite tandem solar cells. In a recent breakthrough, a surface reconstruction strategy using BDA and ethylenediammonium diiodide was applied to a wide-bandgap tin-lead (Sn-Pb) mixed perovskite top cell. pv-magazine.com This modification helped create a high-quality film with reduced non-radiative energy losses. The resulting tandem device achieved a certified power conversion efficiency of 28.49% and was able to retain nearly 80% of its initial efficiency after 550 hours of operation. pv-magazine.com
This compound in Light-Emitting Devices and Displays
The application of this compound in light-emitting devices is an emerging area of research, leveraging the strong photoluminescence properties observed in the 2D perovskites it helps to form. semi.ac.cn
High-Efficiency Perovskite Light-Emitting Diodes (LEDs) Utilizing this compound
While research into this compound-based perovskites has predominantly focused on photovoltaics, their intrinsic photoluminescence suggests potential for use in perovskite LEDs (PeLEDs). The formation of 2D perovskite structures like (BDA)PbI4 is known to exhibit quantum confinement effects, which are beneficial for emissive applications. semi.ac.cn However, detailed studies reporting high-efficiency PeLEDs specifically utilizing this compound are limited. The development of efficient and stable reduced-dimensional perovskites for solar cells may inspire new avenues for their application in high-performance blue light-emitting diodes. acs.org
Electroluminescence Mechanisms and Color Purity Engineering in this compound Perovskites
The electroluminescence in 2D perovskites is governed by the radiative recombination of excitons confined within the inorganic layers. The this compound acts as the organic spacer that separates these inorganic sheets. The thickness of the inorganic layers and the nature of the organic spacer can be tuned to engineer the bandgap and, consequently, the emission color. While the fundamental principles apply, specific research detailing the electroluminescence mechanisms and color purity engineering in devices based solely on this compound perovskites is not yet widely published.
This compound in Photodetectors, Sensors, and Imaging Systems
Beyond energy generation and lighting, this compound-based perovskites are being explored for their potential in light detection and high-energy radiation sensing. The high crystal quality and excellent charge transport properties of single crystals made with this compound are particularly advantageous for these applications.
High-quality, centimeter-sized single crystals of the 2D perovskite (BDA)PbI4 have been successfully synthesized and fabricated into photodetectors and X-ray detectors. researchgate.netresearchgate.net These planar-type detectors, using the (BDA)PbI4 crystal as the active material, have demonstrated excellent sensitivity and stability. researchgate.net
For X-ray detection, a device based on a (BDA)PbI4 single crystal exhibited a sensitivity of 242 μC Gy_air_⁻¹ cm⁻². researchgate.net This high sensitivity is crucial for applications in medical imaging and security, where minimizing the radiation dose is a priority. The structural stability of these 2D Dion-Jacobson perovskites makes them robust candidates for detecting high-energy radiation.
| Device Type | Perovskite Material | Performance Metric | Value |
| X-ray Detector | (BDA)PbI4 Single Crystal | Sensitivity | 242 μC Gy_air⁻¹ cm⁻² |
Development of High-Sensitivity Photodetectors and X-ray Detectors
The unique properties of perovskites incorporating this compound are being harnessed to develop next-generation photodetectors and X-ray detectors with enhanced sensitivity and stability. The formation of 2D perovskite layers using this organic spacer can effectively passivate surface defects in 3D perovskites, suppressing non-radiative recombination and leading to a longer carrier lifetime. nih.govacs.org This is a critical factor for improving the performance of photodetectors, which rely on the efficient conversion of light into electrical signals.
While direct research on this compound-specific detectors is still emerging, the broader field of 2D perovskite photodetectors demonstrates their immense potential. For instance, photodetectors based on 2D perovskite single crystals have exhibited high photoresponsivity and detectivity. elsevierpure.com The principles of defect passivation and enhanced charge transport observed in solar cells with this compound are directly applicable to improving the signal-to-noise ratio and sensitivity of photodetectors.
In the realm of X-ray detection, halide perovskites are promising materials due to their high X-ray attenuation coefficients and long carrier lifetimes. acs.orgnrel.gov Low-dimensional perovskites, such as those formed with this compound, are being explored to address the instability issues of their 3D counterparts. acs.org The formation of layered structures can enhance the material's resilience. Although specific performance data for X-ray detectors based solely on this compound is not yet widely available, the trend in the field points towards the use of such layered structures to achieve high-sensitivity and stable X-ray detection for medical imaging and industrial applications. acs.orgnih.gov
Environmental and Chemical Sensing Applications Utilizing this compound Materials
The application of this compound-based materials in environmental and chemical sensing is a nascent but promising area of research. The high surface-to-volume ratio and reactive surfaces of 2D perovskites make them suitable for detecting various gases and vapors. mdpi.com The principle of operation often relies on the interaction of the analyte with the perovskite material, leading to a measurable change in its electrical or optical properties.
For example, 2D perovskite-based sensors have demonstrated high responsivity to ethanol (B145695) vapor, significantly outperforming their 3D counterparts. mdpi.com This enhanced sensitivity is attributed to the layered structure which provides more sites for vapor interaction and a charge transfer mechanism that is more pronounced in the 2D architecture. mdpi.com While this particular study did not use this compound, it highlights the potential of diammonium-based 2D perovskites for vapor sensing. The hydrophobic nature of the organic cations, including the 1,4-butanediammonium (B1226911) cation, can also improve the material's resistance to water, a crucial feature for sensors operating in ambient conditions. nih.gov
Furthermore, the development of 2D hybrid perovskite sensors for monitoring water quality and healthcare applications underscores the versatility of these materials. acs.org Encapsulation techniques are being explored to enhance the longevity of these sensors in aqueous environments. acs.org The tunable electronic properties of perovskites, achieved by varying the organic spacer cation like this compound, could enable the development of selective sensors for a range of environmental pollutants.
Catalytic Applications of Materials Incorporating this compound Derivatives
The exploration of catalytic applications for materials containing this compound derivatives is an emerging frontier. While direct catalytic studies on this specific compound are limited, the broader class of hybrid perovskites is gaining attention for their potential in photocatalysis. doaj.orgsemanticscholar.orgrsc.org The unique electronic and optical properties of these materials can be harnessed to drive chemical reactions using light.
The general mechanism in perovskite photocatalysis involves the generation of electron-hole pairs upon light absorption, which can then participate in redox reactions. semanticscholar.org The structural and chemical tunability of hybrid perovskites, including the choice of the organic spacer cation, offers a pathway to tailor their catalytic activity for specific organic transformations. semanticscholar.org For instance, the organic spacer can influence the bandgap and charge transport properties of the material, which are critical parameters for efficient photocatalysis.
Research into perovskite oxides has shown that defect engineering can significantly enhance their catalytic activity for reactions like CO oxidation and photocatalytic water splitting. shfeng.org.cn While these are not iodide-based perovskites, the principles of tuning electronic structure to improve catalytic performance are transferable. The layered structure of perovskites with diammonium cations could provide a high surface area for catalytic reactions and the organic component could be functionalized to create active sites. Future research may focus on designing this compound-based perovskites with specific electronic properties for applications in areas such as CO2 reduction, pollutant degradation, and organic synthesis. rsc.org
Prospects for Novel Material Architectures, Synthetic Methodologies, and Scalable Manufacturing
The ability to form layered structures is a key feature of perovskites incorporating this compound. researchgate.netnih.gov Current research is exploring novel material architectures beyond simple 2D layers, such as Dion-Jacobson (DJ) phase perovskites. nih.govmdpi.com In DJ perovskites, the diammonium cations bridge the inorganic layers, leading to a more rigid structure and potentially different electronic properties compared to the more common Ruddlesden-Popper phases. acs.orgnorthwestern.edu The choice of the organic spacer cation, including its length and rigidity, has a significant impact on the resulting perovskite's structure and properties. mdpi.com
Synthetic methodologies are also evolving. The properties of butyl-1,4-diammonium lead iodide materials have been shown to be highly dependent on the synthetic route and the solvents used. rsc.orgrsc.org For instance, different synthetic pathways can lead to either one-dimensional (1D) or two-dimensional (2D) structures with distinct optical and electronic properties. rsc.orgrsc.org
For practical applications, scalable manufacturing techniques are crucial. While spin-coating is common in laboratory settings, it is not suitable for large-scale production. acs.org Therefore, methods like spray-coating, slot-die coating, and blade-coating are being developed for the deposition of perovskite films. researchgate.netatomfair.comresearchgate.net These techniques offer the potential for high-throughput and cost-effective manufacturing of large-area devices. The development of perovskite "inks" with a wide processing window is a key step towards achieving this goal. acs.org
| Deposition Technique | Advantages | Challenges |
| Spray-Coating | Versatile, cost-effective, suitable for irregular surfaces. atomfair.com | Controlling crystallization dynamics, potential for non-uniformity. atomfair.com |
| Slot-Die Coating | Precise control over film thickness and uniformity. atomfair.com | Requires optimized ink rheology and precise process control. |
| Blade-Coating | Simple, robust, suitable for scalable deposition of uniform films. researchgate.net | Requires optimization of blade speed, gap height, and drying conditions. |
Identification of Current Research Challenges and Promising Avenues for Future this compound Research
Despite the significant progress, several research challenges remain in the field of this compound-based materials. A key challenge is the comprehensive understanding of the structure-property relationships. The precise role of the butane-1,4-diammonium cation in influencing the electronic and optical properties, as well as the long-term stability of the perovskite, requires further investigation. researchgate.net
The stability of these materials, particularly in the presence of moisture and oxygen, remains a concern for practical applications. While the use of diammonium cations has been shown to improve stability compared to 3D perovskites, further enhancements are needed for commercial viability. nih.govacs.org The toxicity of lead-based perovskites is another significant hurdle, prompting research into lead-free alternatives. researchgate.netbgu.ac.il
Promising avenues for future research are abundant. In the area of detectors, the focus will be on fabricating and characterizing high-performance photodetectors and X-ray detectors that specifically leverage the advantages of this compound-based perovskites. For sensing applications, the development of selective and stable sensors for various environmental and chemical analytes is a key goal.
The exploration of catalytic applications is a largely untapped area with immense potential. Designing this compound-based perovskites with tailored catalytic activity could open up new frontiers in green chemistry. Furthermore, continued innovation in novel material architectures, such as multi-layered and functionalized systems, will be crucial for unlocking new functionalities. Finally, a strong emphasis on developing and optimizing scalable and cost-effective manufacturing processes will be essential for translating the promising laboratory results into real-world technologies.
| Research Area | Current Challenges | Future Directions |
| Detectors | Limited data on BDAI2-specific device performance. | Fabrication and characterization of high-sensitivity photodetectors and X-ray detectors. |
| Sensing | Lack of selective BDAI2-based sensors. | Development of stable and selective sensors for environmental and chemical monitoring. |
| Catalysis | Unexplored catalytic potential. | Design of BDAI2-based perovskites for photocatalysis and other catalytic applications. |
| Materials & Manufacturing | Understanding structure-property relationships, scalability. | Exploration of novel architectures, development of scalable and cost-effective manufacturing. |
| Stability & Toxicity | Long-term stability under operational stress, lead toxicity. | Enhancing intrinsic stability, research into lead-free alternatives. researchgate.netbgu.ac.il |
Conclusion and Outlook on Butane 1,4 Diammonium Diiodide Research
Synthesis of Key Advancements and Transformative Discoveries
The research landscape of Butane-1,4-diammonium diiodide (BDAI₂) has been marked by significant advancements, primarily centered on its application in enhancing the stability and efficiency of perovskite solar cells (PSCs). A pivotal discovery has been the utility of BDAI₂ as a large organic spacer cation in the formation of two-dimensional (2D) and quasi-2D perovskites. These layered structures have demonstrated superior environmental stability compared to their three-dimensional (3D) counterparts.
One of the transformative discoveries is the role of BDAI₂ in passivating defects in 3D perovskite films. nih.gov The introduction of small amounts of BDAI₂ has been shown to effectively reduce non-radiative recombination, leading to longer carrier lifetimes and improved photovoltaic performance. mdpi.com Specifically, the diammonium cations (BDA²⁺) can passivate surface defects, contributing to enhanced device efficiency. mdpi.com
A key advancement lies in the demonstrated improvement of the photothermal stability of perovskite materials and devices. nih.gov Perovskite solar cells incorporating BDAI₂ have shown significantly enhanced durability under continuous illumination and elevated temperatures, a critical step towards commercial viability. nih.gov For instance, passivated devices maintained a substantial fraction of their initial power conversion efficiency (PCE) after hundreds of hours of continuous 1-sun irradiation at 65°C, a significant improvement over devices without the additive. nih.gov
Furthermore, research has established that BDAI₂ is a more promising alternative compared to shorter-chain diammonium cations like 1,3-propanediammonium diiodide (PDAI₂). nih.gov This is attributed to the favorable crystallization behavior and structural stability of BDA-based perovskites. nih.gov It has been experimentally shown that (BDA)PbI₄ is the only stable 2D perovskite phase based on 1,4-butanediammonium (B1226911) cations, a crucial finding for the rational design of stable 2D perovskite materials. nih.gov
The influence of synthetic routes on the final structure and properties of BDA-based lead iodide materials has also been a significant area of discovery. rsc.orgdiva-portal.org Depending on the solvent system used, either one-dimensional (1D) or two-dimensional (2D) structures can be formed, which exhibit different optoelectronic properties. rsc.orgdiva-portal.org This tunability of dimensionality and properties through synthetic control represents a major advancement in the field.
Interactive Table: Effect of BDAI₂ on Perovskite Solar Cell Stability
| Device Type | Test Conditions | Duration (hours) | Performance Retention |
| Control (without BDAI₂) | 1 sun irradiation, 65°C | 170 | Deteriorated |
| BDAI₂ Passivated | 1 sun irradiation, 65°C | 400 | 50-80% of initial PCE |
Identification of Unresolved Scientific Questions and Future Research Imperatives
Despite the significant progress, several scientific questions remain unresolved, paving the way for future research. A primary challenge is the incomplete understanding of the precise localization and distribution of BDA²⁺ cations within the 3D perovskite matrix when used as an additive. While it is hypothesized that they segregate at grain boundaries and surfaces, direct and conclusive experimental evidence is still needed.
Another unresolved issue is the nonmonotonic dependence of perovskite microstructure, optoelectronic properties, and device performance on the concentration of the BDAI₂ additive. nih.gov Research has indicated a threshold-like behavior, where exceeding an optimal amount can be detrimental to performance. nih.gov A systematic investigation into the underlying mechanisms of this concentration-dependent effect is a critical future research imperative. This will enable the fine-tuning of BDAI₂ incorporation for maximized device performance.
The crystallization of phase-pure 2D perovskites with higher layer thicknesses (n > 1) based on BDA²⁺ has been shown to be challenging. nih.gov Understanding and overcoming the persistent barrier to the formation of these higher-n phases is crucial for expanding the library of BDA-based 2D perovskites and for their potential application as primary light absorbers.
Furthermore, the long-term operational stability of BDAI₂-containing perovskite devices under real-world conditions needs more extensive investigation. While initial studies on photothermal stability are promising, comprehensive studies on their stability against humidity, oxygen, and reverse bias are required. The interplay between the BDA²⁺ cation and other components of the solar cell, such as charge transport layers and electrodes, over extended periods is another area that warrants deeper exploration.
A significant research imperative is the exploration of lead-free perovskite systems incorporating BDAI₂. The majority of current research focuses on lead-based perovskites, and the role and effectiveness of BDAI₂ in enhancing the stability and performance of more environmentally friendly tin- or bismuth-based perovskites are yet to be thoroughly investigated.
Broader Impact and Future Trajectories of this compound Research in Materials Science and Engineering
The research on this compound is poised to have a broad impact on the fields of materials science and engineering, extending beyond perovskite solar cells. The fundamental insights gained into the structure-property relationships of organic-inorganic hybrid materials are applicable to a wide range of optoelectronic devices.
A significant future trajectory is the application of BDAI₂ in other perovskite-based technologies, such as light-emitting diodes (LEDs) and photodetectors. The defect passivation and enhanced stability offered by BDAI₂ could lead to more efficient and durable LEDs with improved color purity and longer operational lifetimes. Similarly, in photodetectors, the reduction in dark current and noise levels through defect passivation could result in higher sensitivity and detectivity.
The ability to tune the dimensionality of BDA-based lead iodide materials through synthetic control opens up avenues for their use in novel electronic applications. rsc.orgdiva-portal.org For instance, 2D perovskites with their natural quantum-well structure are promising for applications in quantum dot technologies and spintronics. The exploration of the unique electronic and magnetic properties of these materials is a compelling future research direction.
Moreover, the principles of using bifunctional organic molecules like 1,4-butanediamine to bridge and stabilize inorganic frameworks can be extended to other classes of materials beyond perovskites. This could inspire the design and synthesis of new hybrid materials with tailored properties for applications in catalysis, sensing, and energy storage.
The development of stable and efficient perovskite solar cells, facilitated by additives like BDAI₂, will have a profound impact on the renewable energy landscape. By addressing the critical stability bottleneck of perovskite technology, this research contributes to the development of low-cost, high-efficiency photovoltaic solutions that can be manufactured through scalable solution-processing techniques.
In essence, this compound serves as a model compound for understanding and engineering the interfaces and grain boundaries in hybrid materials. The continued exploration of its fundamental properties and applications will undoubtedly fuel further innovation in materials science and contribute to the development of next-generation electronic and optoelectronic technologies.
Q & A
Q. What characterization techniques are essential for confirming the structural integrity of Butane-1,4-diammonium diiodide?
To validate the structure, employ single-crystal X-ray diffraction (XRD) for crystallographic analysis, as demonstrated in studies of related diammonium salts . Complement this with Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., N–H stretching in ammonium ions) and nuclear magnetic resonance (NMR) for proton environment confirmation. Elemental analysis ensures stoichiometric consistency, while thermogravimetric analysis (TGA) assesses thermal stability. For visualization, use software like Mercury to model hydrogen-bonding networks .
Q. What are the primary applications of this compound in materials science?
The compound is widely used in perovskite solar cells as a passivating agent or spacer in 2D/3D hybrid perovskites. Its incorporation improves moisture resistance and charge-carrier lifetimes, as shown in studies comparing its efficacy with other diammonium salts . Applications extend to optoelectronic devices where structural tunability influences bandgap engineering.
Q. Which software tools are recommended for refining crystallographic data of this compound derivatives?
SHELXL is the standard for small-molecule refinement due to its robust handling of displacement parameters and hydrogen bonding . For visualization and analysis, Mercury enables overlaying multiple structures and hydrogen-bond mapping , while ORTEP-III generates thermal ellipsoid plots .
Advanced Research Questions
Q. How can experimental designs address discrepancies in reported photovoltaic efficiencies of this compound-modified perovskites?
Contradictions often arise from variations in film deposition methods (e.g., spin-coating vs. blade-coating) or annealing conditions . Implement design of experiments (DoE) to systematically test variables (e.g., precursor molar ratios, humidity levels) . Use in-situ grazing-incidence XRD to monitor phase transitions during processing and spectroscopic ellipsometry to correlate optical properties with device performance. Statistical tools like ANOVA can isolate significant factors .
Q. What methodologies optimize the molar ratio of this compound in perovskite precursors?
Conduct gradient doping studies by varying the diiodide concentration (0.5–5 mol%) in lead iodide-based precursors. Characterize films via scanning electron microscopy (SEM) to assess morphology and photoluminescence (PL) quenching to evaluate defect passivation. Cross-reference with J-V curve analysis to identify the ratio maximizing power conversion efficiency (PCE) .
Q. How can hydrogen-bonding networks in this compound crystals be analyzed computationally and experimentally?
Combine high-resolution XRD data with density functional theory (DFT) simulations to map interaction energies. Use SHELXL to refine hydrogen atom positions and validate bond lengths/angles . Experimentally, variable-temperature XRD can probe thermal expansion effects on hydrogen bonds, while Raman spectroscopy tracks vibrational mode shifts under stress .
Q. What strategies resolve stability-performance trade-offs in diiodide-incorporated perovskites?
Balance diiodide content to avoid excessive insulating layer formation, which reduces conductivity. Employ accelerated aging tests (e.g., 85°C/85% RH) with periodic PCE measurements and impedance spectroscopy to monitor degradation kinetics. Pair with X-ray photoelectron spectroscopy (XPS) to detect interfacial chemical changes .
Methodological Notes
- Crystallographic Refinement : Always apply TWIN and HKLF 5 commands in SHELXL for handling twinned data or high-symmetry structures .
- Data Contradiction Analysis : Use principal component analysis (PCA) to disentangle multivariate influences on device performance .
- Safety Protocols : Follow guidelines for handling iodides (e.g., avoid inhalation, use fume hoods) as outlined in safety data sheets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
